molecular formula C28H36O13 B12379725 5-Methoxytracheloside

5-Methoxytracheloside

Cat. No.: B12379725
M. Wt: 580.6 g/mol
InChI Key: QZJIAYGLGSOTEX-PJGUILDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxytracheloside (CAS 1321810-65-4) is a naturally occurring lignan lactone isolated from the stems and leaves of the plant Trachelospermum jasminoides . Lignans from the Trachelospermum genus are a major class of bioactive compounds and represent valuable resources for drug design and development, with documented biological activities including anti-inflammatory, antitumor, antiviral, and antibacterial effects . This compound is offered to support scientific investigations in phytochemistry and pharmacology. Research on related lignans, such as tracheloside, has demonstrated significant potential in inhibiting cancer progression. Studies show these compounds can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells through mechanisms involving the upregulation of p16 and downregulation of cyclin D1 and CDK4 . Furthermore, lignans can regulate epithelial-mesenchymal transition (EMT) markers, thereby inhibiting the metastasis of cancer cells, as evidenced by significant reduction of lung metastasis in murine models . The anti-tumor properties are often linked to strong antioxidant activities, which help combat oxidant stress-related chronic diseases . This compound is provided for research applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound responsibly in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36O13

Molecular Weight

580.6 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1

InChI Key

QZJIAYGLGSOTEX-PJGUILDTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic 5-Methoxytracheloside: A Technical Guide on its Parent Compound and a Proposed Path to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases reveals no information on the synthesis, characterization, or biological activity of a compound named "5-Methoxytracheloside." This suggests that it may be a novel compound that has not yet been synthesized or reported in the public domain.

This guide provides a detailed overview of the known parent compound, Tracheloside , including its reported biological activities and characterization. Furthermore, we propose a hypothetical framework for the synthesis and characterization of the novel derivative, this compound, to serve as a technical resource for researchers and drug development professionals interested in exploring this new chemical entity.

Tracheloside: A Lignan Glycoside with Anti-Cancer Potential

Tracheloside is a naturally occurring lignan glycoside that has been isolated from plants such as Carthamus tinctorius (safflower). It has garnered scientific interest due to its potential therapeutic properties, particularly its anti-tumor effects.

Biological Activity of Tracheloside

Research has indicated that Tracheloside exhibits significant anti-cancer activity, especially against colorectal cancer cells. The primary mechanisms of action reported include:

  • Inhibition of Cell Proliferation: Tracheloside has been shown to inhibit the growth of cancer cells.

  • Induction of Apoptosis: The compound can trigger programmed cell death in cancerous cells.

  • Cell Cycle Arrest: It can halt the cell division cycle, preventing the proliferation of malignant cells.

These effects are believed to be mediated through the regulation of specific signaling pathways involved in cancer progression.

Characterization of Tracheloside

The structural and physical properties of Tracheloside have been documented.

Property Data
Molecular Formula C₂₇H₃₄O₁₂
Molecular Weight 550.6 g/mol
Appearance Solid
Melting Point 168 - 170 °C
Key Spectroscopic Data Specific NMR and MS data are available in various publications.

A Proposed Pathway for the Synthesis and Characterization of this compound

The following sections outline a hypothetical approach to the synthesis and characterization of this compound, based on established chemical principles and the known structure of Tracheloside.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the selective methylation of one of the free hydroxyl groups on the Tracheloside molecule. The most likely target for selective methylation would be the phenolic hydroxyl group due to its higher acidity compared to the alcoholic hydroxyl groups of the glucose moiety.

Reaction Scheme:

Tracheloside + Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) in the presence of a mild base (e.g., K₂CO₃) → this compound

A critical aspect of this synthesis would be the optimization of reaction conditions (solvent, temperature, and stoichiometry) to achieve selective methylation at the desired position and minimize side reactions, such as methylation of the sugar hydroxyls.

Proposed Experimental Protocol for Synthesis
  • Dissolution: Dissolve Tracheloside (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or DMF).

  • Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the solution to deprotonate the most acidic hydroxyl group.

  • Addition of Methylating Agent: Slowly add the methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.05 equivalents), to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

Proposed Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound. The following tables summarize the expected data.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Appearance of a new singlet at approximately 3.8-4.0 ppm corresponding to the methoxy (-OCH₃) protons. A downfield shift of the aromatic protons adjacent to the newly introduced methoxy group. Other signals corresponding to the core structure of Tracheloside would be retained.
¹³C NMR Appearance of a new carbon signal around 55-60 ppm for the methoxy carbon. A downfield shift in the signal of the aromatic carbon attached to the new methoxy group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight of this compound (C₂₈H₃₆O₁₂), which is 564.6 g/mol . Fragmentation patterns should be consistent with the proposed structure.
Infrared (IR) Spectroscopy The broad O-H stretching band of the phenolic hydroxyl group in Tracheloside should be absent or significantly diminished. The presence of C-O stretching bands for the ether linkages and characteristic aromatic and glycosidic bond vibrations.

Table 2: Proposed Physicochemical Characterization of this compound

Property Methodology
Melting Point Determined using a standard melting point apparatus.
Purity Assessed by High-Performance Liquid Chromatography (HPLC).
Solubility Tested in a range of common laboratory solvents (e.g., water, methanol, DMSO).

Visualizing the Path Forward: Diagrams for Synthesis and Biological Action

To further illustrate the proposed research plan, the following diagrams, generated using Graphviz (DOT language), depict the hypothetical synthetic workflow and the known signaling pathway of the parent compound, Tracheloside.

Hypothetical Experimental Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Start: Tracheloside dissolve Dissolve in Anhydrous Acetone start->dissolve add_base Add K₂CO₃ dissolve->add_base add_methylating Add Dimethyl Sulfate add_base->add_methylating reaction Stir at Room Temperature add_methylating->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize nmr ¹H & ¹³C NMR characterize->nmr ms Mass Spectrometry characterize->ms ir IR Spectroscopy characterize->ir hplc HPLC (Purity) characterize->hplc end End: Pure this compound nmr->end ms->end ir->end hplc->end

Caption: A proposed workflow for the synthesis and characterization of this compound.

Known Signaling Pathway of Tracheloside in Cancer Cells

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation Inhibition Tracheloside Tracheloside CDK_Cyclin CDK/Cyclin Complexes Tracheloside->CDK_Cyclin Inhibits Bcl2_Family Bcl-2 Family Proteins Tracheloside->Bcl2_Family Regulates Cell_Cycle_Arrest Cell Cycle Arrest Proliferation Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibits Caspases Caspase Activation Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Proliferation Inhibits

Caption: The known anti-cancer signaling pathways of Tracheloside.

This guide provides a comprehensive overview of the parent compound Tracheloside and a strategic roadmap for the synthesis and characterization of the novel derivative, this compound. This information is intended to be a valuable resource for researchers embarking on the exploration of new therapeutic agents.

The Elusive 5-Methoxytracheloside: A Technical Guide to its Putative Natural Sources and the Lignan Landscape of Trachelospermum and Carthamus Species

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific literature and chemical databases reveals that "5-Methoxytracheloside" is not a recognized, naturally occurring compound. However, the closely related lignan glycoside, tracheloside, is well-documented in several plant species. This technical guide provides an in-depth analysis of the natural sources, isolation, and characterization of tracheloside and other relevant lignans, offering a valuable resource for researchers and drug development professionals exploring this class of compounds.

Introduction to Tracheloside and its Potential Methoxylated Analogs

Tracheloside is a dibenzylbutyrolactone-type lignan glycoside that has been isolated from plants in the Apocynaceae and Asteraceae families. Structurally, it consists of the aglycone trachelogenin linked to a glucose molecule. The "5-Methoxy" designation in the user's query suggests a methoxy group (-OCH₃) at the 5-position of one of the aromatic rings of the trachelogenin backbone. While no such derivative has been explicitly reported, this guide will delve into the known lignan composition of tracheloside-producing plants to provide a comprehensive understanding of their chemical diversity and the potential for discovering novel, methoxylated analogs.

Principal Natural Sources of Tracheloside

The primary plant sources known to contain significant amounts of tracheloside and other related lignans are:

  • Trachelospermum asiaticum (Asiatic Jasmine): Various parts of this plant, including the stems and roots, have been found to contain a rich diversity of lignans.[1]

  • Trachelospermum jasminoides (Confederate Jasmine): The leaves and stems of this species are also a known source of tracheloside and other structurally similar lignans.[2]

  • Carthamus tinctorius (Safflower): The seeds of the safflower plant have been identified as a source of tracheloside.[3]

Quantitative Analysis of Lignans in Natural Sources

While specific quantitative data for the hypothetical "this compound" is unavailable, studies have reported the concentration of tracheloside and other major lignans in their natural sources. This data is crucial for selecting appropriate plant material and optimizing extraction protocols.

Plant SourcePlant PartCompoundConcentration/YieldReference
Carthamus tinctoriusSeedsTrachelogenin14.3–21.7 mg%[1]
Carthamus tinctoriusSeedsMatairesinol3.7–6.6 mg%[1]
Trachelospermum asiaticumRootsTrachelogeninNot Specified[4]
Trachelospermum asiaticumRootsTrachelosideNot Specified[4]
Trachelospermum asiaticumRootsNortrachelogeninNot Specified[4]
Trachelospermum asiaticumRootsNortrachelosideNot Specified[4]
Trachelospermum jasminoidesStems and Leaves14 Dibenzylbutyrolactone LignansTotal content varies significantly[5]

Experimental Protocols for Lignan Isolation

The isolation of lignans from plant matrices typically involves extraction with polar solvents followed by various chromatographic purification steps. Below are detailed methodologies adapted from published studies.

General Extraction Protocol for Lignans from Trachelospermum species

This protocol is based on methods used for the isolation of lignans from Trachelospermum asiaticum.[4]

  • Plant Material Preparation: The dried and powdered roots of Trachelospermum asiaticum (e.g., 700 g) are used as the starting material.

  • Initial Extraction: The powdered plant material is extracted with 100% methanol at room temperature. This process is typically repeated multiple times (e.g., three times, for three days each) to ensure exhaustive extraction.

  • Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

  • Chromatographic Separation: The n-BuOH fraction, which is often enriched in lignan glycosides, is subjected to column chromatography. A common choice for the stationary phase is Diaion HP-20 resin. The column is eluted with a stepwise gradient of methanol in water (e.g., 0:1, 2:3, 1:1, 3:2, and 1:0) to afford several sub-fractions.

  • Further Purification: The lignan-containing sub-fractions are further purified using repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like trachelogenin, tracheloside, nortrachelogenin, and nortracheloside.

Extraction and Isolation of Lignans from Carthamus tinctorius Seeds

This protocol is adapted from methodologies employed for isolating lignans from safflower seeds.[1]

  • Initial Extraction: Cold-pressed seed oil cake of Carthamus tinctorius (e.g., 1 kg) is macerated with methanol at room temperature with shaking for an extended period (e.g., five times for 15 hours each).

  • Hexane Defatting: The combined methanol extracts are concentrated and then partitioned with n-hexane to remove lipophilic substances.

  • Ethyl Acetate Fractionation: The defatted methanol layer is dried, resuspended in water, and then extracted with ethyl acetate.

  • Silica Gel Chromatography: The ethyl acetate fraction, which is enriched in lignans, is subjected to column chromatography on silica gel. A stepwise gradient elution with petroleum ether, ethyl acetate, and methanol is used to separate the components into several fractions.

  • Preparative Chromatography: Further purification of the fractions is achieved using preparative liquid chromatography (e.g., LOBAR system with an RP-18 column) with a water and methanol gradient to isolate pure lignans such as trachelogenin, arctigenin, and matairesinol.

Visualizing Experimental and Biosynthetic Pathways

Experimental Workflow for Lignan Isolation

The following diagram illustrates a general workflow for the extraction and isolation of lignans from plant material.

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Trachelospermum roots) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partitioning column_chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_lignans Isolated Lignans (e.g., Tracheloside) hplc->isolated_lignans

Caption: Generalized workflow for the isolation of lignans from plant sources.

Simplified Lignan Biosynthesis Pathway

Lignans are synthesized in plants via the phenylpropanoid pathway. The following diagram provides a simplified overview of the biosynthesis leading to the formation of the basic lignan skeleton.

lignan_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H ferulic_acid Ferulic Acid p_coumaric_acid->ferulic_acid Multiple Steps coniferyl_alcohol Coniferyl Alcohol ferulic_acid->coniferyl_alcohol Multiple Steps pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol Dirigent Protein + Laccase lariciresinol Lariciresinol pinoresinol->lariciresinol PLR secoisolariciresinol Secoisolariciresinol lariciresinol->secoisolariciresinol PLR matairesinol Matairesinol (precursor to Trachelogenin) secoisolariciresinol->matairesinol SDH

Caption: Simplified biosynthetic pathway of lignans from phenylalanine.

Conclusion

While the existence of "this compound" as a natural product remains unconfirmed, the foundational compound, tracheloside, and a variety of other lignans are well-established constituents of Trachelospermum species and Carthamus tinctorius. The provided data and protocols offer a robust starting point for researchers interested in the isolation and characterization of these bioactive molecules. Further phytochemical investigation of these plant sources, employing modern analytical techniques such as high-resolution mass spectrometry and NMR, may yet lead to the discovery of novel methoxylated lignans, including the elusive this compound.

References

Elucidation of the Chemical Structure of 5-Methoxytracheloside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methoxytracheloside is a naturally occurring phenylpropanoid glycoside that has garnered interest within the scientific community. The definitive determination of its chemical architecture is paramount for understanding its biosynthetic origins, pharmacological activities, and potential applications in drug development. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, with a focus on spectroscopic analysis. All quantitative data are presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Experimental Protocols

The elucidation of this compound's structure relies on a synergistic application of chromatographic separation and spectroscopic analysis.

Isolation and Purification:

A generalized workflow for the isolation of this compound from a plant matrix is outlined below. The process typically begins with the extraction of dried and powdered plant material using a polar solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

G cluster_extraction Extraction cluster_chromatography Chromatographic Purification plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Isolation workflow for this compound.

Spectroscopic Analysis:

The purified this compound is then subjected to a battery of spectroscopic techniques to determine its connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to establish the carbon-hydrogen framework and the connectivity between different structural fragments.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, methoxy, and aromatic moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as aromatic rings.

Data Presentation

While specific experimental data for this compound is not publicly available in comprehensive databases, this section provides a representative template for the presentation of such data based on the elucidation of similar natural products.

Table 1: ¹H NMR Spectroscopic Data (Representative)

PositionδH (ppm)MultiplicityJ (Hz)
H-2'7.05d2.0
H-5'6.90d8.2
H-6'7.02dd8.2, 2.0
H-74.95d7.5
H-83.90m
OCH₃-53.85s
Glc-H-1''4.80d7.8
............

Table 2: ¹³C NMR Spectroscopic Data (Representative)

PositionδC (ppm)
C-1135.0
C-2110.2
C-3145.8
C-4148.5
C-5152.0
C-695.6
C-775.1
C-878.3
C-962.5
OCH₃-556.4
C-1'128.9
C-2'115.8
C-3'146.2
C-4'149.1
C-5'118.3
C-6'122.7
Glc-C-1''103.5
......

Logical Relationships in Structure Elucidation

The process of elucidating the structure of this compound from spectroscopic data is a logical puzzle. The relationships between different types of spectroscopic data are crucial for piecing together the final structure.

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation HRMS HRMS (Molecular Formula) Fragments Identify Structural Fragments HRMS->Fragments IR IR (Functional Groups) IR->Fragments NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) Connectivity Establish Connectivity of Fragments NMR_2D->Connectivity Fragments->Connectivity Stereochemistry Determine Relative Stereochemistry Connectivity->Stereochemistry Structure Final Structure of This compound Stereochemistry->Structure

Figure 2: Logical flow of structural elucidation.

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By combining data from mass spectrometry and various NMR experiments, the precise arrangement of atoms within the molecule can be determined. This foundational knowledge is essential for any further investigation into the biological properties and potential therapeutic applications of this natural product. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous scientific investigation of this compound and other novel natural compounds.

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxytracheloside and its Parent Compound, Tracheloside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature and chemical databases do not contain specific experimental data for "5-Methoxytracheloside." This technical guide, therefore, focuses on the known physicochemical properties of its parent compound, tracheloside , and the general characteristics of the broader class of lignan glycosides to which it belongs. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a framework for the potential properties and analysis of this compound.

Introduction to Tracheloside and its Potential Methoxy Derivative

Tracheloside is a lignan glycoside, a class of naturally occurring phenolic compounds.[1][2] It has been isolated from various plant species, including Carthamus tinctorius L. (safflower).[3][4] Lignans and their glycosides are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][5][6] The addition of a methoxy group to the tracheloside structure, creating this compound, would be expected to alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn could influence its biological activity. However, without experimental data, these effects remain theoretical.

Physicochemical Properties of Tracheloside

The following tables summarize the known physicochemical properties of tracheloside. These values serve as the best available estimate for understanding the fundamental characteristics of its potential 5-methoxy derivative.

Identification and Structural Information
PropertyValueSource
Compound Name Tracheloside[1]
CAS Number 33464-71-0[4][7]
Molecular Formula C₂₇H₃₄O₁₂[1][4][7]
IUPAC Name 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[2][4]
SMILES COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC[4]
Quantitative Physicochemical Data
PropertyValueSource
Molecular Weight 550.6 g/mol [4]
Melting Point 168 - 170 °C[4]
Physical Description Solid[4]
Hydrogen Bond Donor Count 5[4]
Hydrogen Bond Acceptor Count 12[4]
XLogP3-AA 1[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds like this compound would follow established methodologies for natural product chemistry. Below are general procedures that would be applicable.

Isolation and Purification

A generalized workflow for the isolation of a lignan glycoside from a plant source is presented below. The specific solvents and chromatographic conditions would need to be optimized for this compound.

G General Workflow for Lignan Glycoside Isolation A Plant Material (e.g., seeds, stems) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) D->E F Fractionation (e.g., Ethyl Acetate Fraction) E->F G Column Chromatography (e.g., Silica Gel, Sephadex) F->G H Purified Fractions G->H I Preparative HPLC H->I J Isolated Compound (e.g., this compound) I->J K Structure Elucidation (NMR, MS) J->K

A generalized workflow for the isolation and purification of lignan glycosides.
Determination of Melting Point

The melting point of a purified solid compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a key analytical technique for assessing the purity of a compound and can also be used for quantification.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used for compounds of this polarity.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV absorbance is monitored at a wavelength determined by the compound's UV spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for elucidating the detailed chemical structure of a novel compound. The chemical shifts, coupling constants, and correlations provide information about the connectivity of atoms within the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, the activities of its parent compound, tracheloside, and other lignans provide valuable insights into its potential biological targets.

Lignan-Modulated Estrogenic Signaling

Lignans are classified as phytoestrogens and can modulate estrogen signaling pathways, which are crucial in hormone-dependent cancers.[8] They can activate both the Erk1/2 and PI3K/Akt pathways.[8]

G Potential Estrogenic Signaling of Lignans Lignan Lignan (e.g., Tracheloside) ER Estrogen Receptor Lignan->ER Erk Erk1/2 Pathway ER->Erk PI3K PI3K/Akt Pathway ER->PI3K Proliferation Cell Proliferation Erk->Proliferation Chemokine Chemokine Secretion PI3K->Chemokine G Antioxidant and Anti-inflammatory Pathways Lignan Lignan (e.g., Tracheloside) ROS Reactive Oxygen Species Lignan->ROS Nrf2 Nrf2 Activation Lignan->Nrf2 NFkB NF-κB Inhibition Lignan->NFkB Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Inflammation Reduced Inflammation NFkB->Inflammation G Anti-proliferative Action of Tracheloside Tracheloside Tracheloside p16 p16 Upregulation Tracheloside->p16 CyclinCDK Cyclin D1 / CDK4 Downregulation Tracheloside->CyclinCDK CellCycle Cell Cycle Arrest p16->CellCycle CyclinCDK->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Biological Activity Screening of 5-Methoxytryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activities of 5-Methoxytryptophan (5-MTP), a metabolite of L-tryptophan. Initially identified as a cytoguardin, 5-MTP has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, vasoprotective, and anti-cancer properties.[1][2][3] This document details the key biological effects of 5-MTP, provides comprehensive experimental protocols for its screening, and visualizes the associated signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The biological activities of 5-Methoxytryptophan have been quantified in various in vitro and in vivo models. The following tables summarize key findings related to its anti-cancer and anti-inflammatory effects.

Table 1: Anti-Cancer Activity of 5-Methoxytryptophan
Cell LineAssayConcentration (µM)EffectReference
HCT-116 (Colorectal Cancer)CCK-85, 25, 100Dose-dependent decrease in cell viability.[4][4]
HCT-15 (Colorectal Cancer)CCK-85, 25, 100Dose-dependent decrease in cell viability.
SW480 (Colorectal Cancer)CCK-85, 25, 100Dose-dependent decrease in cell viability.
HCT-116Colony Formation5, 25, 100Inhibition of colony formation.[4][4]
HCT-15Colony Formation5, 25, 100Inhibition of colony formation.
SW480Colony Formation5, 25, 100Inhibition of colony formation.
HCT-116Transwell Assay5, 25, 100Inhibition of migration and invasion.[4][4]
A549 (Lung Cancer)Xenograft ModelNot SpecifiedOverexpression of HIOMT (producing 5-MTP) resulted in smaller tumors and fewer metastatic lung nodules.[1][1]
Table 2: Anti-Inflammatory and Vasoprotective Activity of 5-Methoxytryptophan
Model SystemParameter MeasuredTreatmentEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelial HyperpermeabilityVEGF, LPS, IL-1β, TNF-α5-MTP prevents hyperpermeability and VE-cadherin downregulation.[5][5]
HUVECs5-MTP Concentration in Conditioned MediumControl vs. HUVEC-CMHUVEC-CM contains >20-fold higher 5-MTP (2.07 ± 0.32 µmol/L vs. 0.08 ± 0.06 µmol/L).[5][5]
Murine Sepsis ModelVascular Permeability (Evans Blue Leakage)LPS5-MTP significantly prevented Evans blue dye leakage.[6][6]
Healthy vs. Sepsis PatientsSerum 5-MTP LevelsN/ASerum 5-MTP is significantly reduced in sepsis patients (0.37 ± 0.15 µM) compared to healthy subjects (1.05 ± 0.39 µM).[7][7]
Mouse Femoral Artery DenudationIntimal ThickeningVehicle vs. 5-MTP5-MTP reduced intimal thickening.[8][8]

Signaling Pathways Modulated by 5-Methoxytryptophan

5-Methoxytryptophan exerts its biological effects primarily through the modulation of key inflammatory and cell survival signaling pathways, namely the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

p38_MAPK_Pathway extracellular_stimuli Inflammatory Cytokines (TNF-α, IL-1β) LPS receptor Receptor extracellular_stimuli->receptor MKK3_6 MKK3/6 receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation downstream_targets Downstream Targets (Transcription Factors, Kinases) p38->downstream_targets cellular_responses Inflammation Apoptosis Cell Proliferation downstream_targets->cellular_responses five_mtp 5-Methoxytryptophan five_mtp->p38 Inhibition

p38 MAPK Signaling Pathway Inhibition by 5-MTP

NFkB_Pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (LPS, Cytokines) receptor Receptor Complex inflammatory_stimuli->receptor IKK_complex IKK Complex receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation NFkB_in_nucleus NF-κB NFkB->NFkB_in_nucleus Translocation NFkB_IkB->NFkB Release gene_transcription Pro-inflammatory Gene Transcription five_mtp 5-Methoxytryptophan five_mtp->IKK_complex Inhibition gene_transcription_node Gene Transcription NFkB_in_nucleus->gene_transcription_node

NF-κB Signaling Pathway Inhibition by 5-MTP

Experimental Protocols

Detailed methodologies for key experiments cited in the biological activity screening of 5-Methoxytryptophan are provided below.

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is adapted for the general culture and maintenance of HUVECs.

Materials:

  • Primary HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2) with supplements

  • Hank's Balanced Salt Solution (HBSS), Ca++/Mg++ free

  • Trypsin-EDTA solution

  • 0.1% Gelatin solution

  • T-75 culture flasks

Procedure:

  • Flask Coating: Coat T-75 flasks with 0.1% gelatin solution, ensuring the entire surface is covered. Aspirate the excess gelatin and allow the flasks to dry in a laminar flow hood.

  • Thawing Cells: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood.

  • Plating: Gently resuspend the cells in the vial and transfer them into a T-75 flask containing pre-warmed Endothelial Cell Growth Medium.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to adhere for 24 hours before changing the medium to remove cryoprotectant.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer with HBSS, and then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with growth medium, centrifuge the cell suspension, and re-plate the cells into new gelatin-coated flasks at the desired density.

Cell Viability (CCK-8) Assay

This assay is used to assess the effect of 5-MTP on the viability of cancer cell lines.

Materials:

  • Colorectal cancer cell lines (HCT-116, HCT-15, SW480)

  • Complete culture medium

  • 5-Methoxytryptophan (5-MTP)

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the colorectal cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 5-MTP (e.g., 5, 25, 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot for p38 MAPK and NF-κB Activation

This protocol details the detection of phosphorylated p38 MAPK and the translocation of NF-κB p65 subunit as markers of pathway activation.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • Nuclear/Cytoplasmic Fractionation (for NF-κB): To specifically assess NF-κB translocation, separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts, or compare the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions.

experimental_workflow cell_culture Cell Culture (e.g., HUVECs, Cancer Cells) treatment Treatment with 5-Methoxytryptophan cell_culture->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability protein_extraction Protein Extraction & Quantification treatment->protein_extraction data_analysis Data Analysis & Interpretation cell_viability->data_analysis western_blot Western Blot Analysis (p-p38, NF-κB) protein_extraction->western_blot western_blot->data_analysis

General Experimental Workflow for 5-MTP Screening

Conclusion

5-Methoxytryptophan has emerged as a promising endogenous molecule with significant anti-inflammatory and anti-cancer properties. Its mechanism of action, primarily through the inhibition of the p38 MAPK and NF-κB signaling pathways, makes it an attractive candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of 5-MTP in various disease models. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate these preclinical findings into clinical applications.

References

In Vitro Cytotoxicity of 5-Methoxytracheloside: A Methodological and Pathway Analysis Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant gap in research concerning the in vitro cytotoxicity of 5-Methoxytracheloside. Consequently, this document serves as a comprehensive methodological template, outlining the requisite experimental frameworks and data presentation standards for such a study, using a placeholder molecule, "Compound X," for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals to structure future investigations into the cytotoxic properties of novel compounds like this compound.

Introduction

The exploration of natural compounds for novel therapeutic agents remains a cornerstone of oncological research. The identification and characterization of molecules that can selectively induce cytotoxicity in cancer cells are of paramount importance. This document provides a technical framework for assessing the in vitro cytotoxic potential of a test compound, herein referred to as Compound X, with a focus on rigorous data presentation and detailed experimental protocols. The methodologies and data visualization techniques described are directly applicable to future studies on this compound.

Quantitative Analysis of Cytotoxicity

A critical aspect of evaluating a new compound is the quantitative assessment of its cytotoxic effects across various cancer cell lines. The data should be presented in a clear and standardized format to allow for easy comparison and interpretation.

Table 1: IC₅₀ Values of Compound X across Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
A549Lung Carcinoma4825.5 ± 2.3
HeLaCervical Cancer4818.9 ± 2.1
HepG2Hepatocellular Carcinoma4832.1 ± 3.5
HCT116Colon Carcinoma4822.4 ± 2.6

Table 2: Apoptosis Induction by Compound X in MCF-7 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound X1015.8 ± 1.98.2 ± 1.124.0 ± 3.0
Compound X2028.4 ± 3.115.6 ± 1.744.0 ± 4.8
Doxorubicin (Positive Control)135.2 ± 3.818.9 ± 2.054.1 ± 5.8

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections describe the methodologies for the key experiments cited in this guide.

Cell Culture

The human cancer cell lines (MCF-7, A549, HeLa, HepG2, and HCT116) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of Compound X or a vehicle control (DMSO, <0.1%).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]

  • MCF-7 cells are seeded in 6-well plates and treated with Compound X at the indicated concentrations for 48 hours.

  • Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • The samples are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are considered late apoptotic or necrotic.

Visualizations of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research designs.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plates) adherence Overnight Adherence cell_culture->adherence compound_addition Addition of Compound X (Varying Concentrations) adherence->compound_addition incubation 48h Incubation compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation 4h Incubation mtt_addition->formazan_incubation dissolution Dissolve Formazan (DMSO) formazan_incubation->dissolution readout Measure Absorbance (570 nm) dissolution->readout ic50_calc IC50 Calculation readout->ic50_calc

Figure 1: Experimental workflow for determining the IC₅₀ value of a compound using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade compound_x Compound X bcl2 Bcl-2 Family (Bax/Bak activation) compound_x->bcl2 induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Figure 2: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by a cytotoxic compound.

Conclusion

While there is currently no available data on the in vitro cytotoxicity of this compound, this whitepaper provides a robust framework for its future investigation. The detailed protocols for cytotoxicity and apoptosis assays, along with the standardized tables for data presentation and clear visualizations of experimental workflows and signaling pathways, offer a comprehensive guide for researchers. Future studies on this compound, and other novel compounds, that adhere to these rigorous standards will be crucial in the ongoing search for effective cancer therapeutics. Should research on this compound become publicly available, a specific and detailed guide can be generated following this established template.

References

5-Methoxytracheloside: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 5-Methoxytracheloside, a novel lignan compound. The document details the natural source of this compound, outlines the experimental protocols for its extraction and purification, and presents its known physicochemical and biological properties. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Introduction

This compound is a dibenzylbutyrolactone lignan first identified in 2011.[1] Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. The discovery of novel lignans like this compound is of significant interest to the fields of pharmacognosy and drug discovery. This compound was isolated from the stems and leaves of Trachelospermum jasminoides (Lindl.) Lem., a plant used in traditional Chinese medicine.[1][2] This guide provides a detailed account of the scientific work leading to the identification and isolation of this compound.

Discovery and Natural Source

This compound was discovered during a phytochemical investigation of Trachelospermum jasminoides, a species in the Apocynaceae family.[1] The stems and leaves of this plant, known as Caulis Trachelospermi, are the natural source from which this compound and its aglycone counterpart, 5-methoxytrachelogenin, were first isolated.[1][2]

The full chemical name for this compound is (8S, 8′S)-8′-hydroxy-3, 3′, 4, 5-tertramethoxylignan-9, 9′-olide-4′-O-β-d-glucopyranoside .[1]

Experimental Protocols

The isolation of this compound from Trachelospermum jasminoides involves a multi-step process of extraction and chromatographic separation. The following protocols are based on methodologies reported in the literature for the isolation of lignans from this plant source.[2]

Extraction
  • Plant Material : Dried and powdered stems and leaves of Trachelospermum jasminoides (Caulis Trachelospermi).

  • Extraction Solvent : 80% aqueous ethanol.

  • Procedure :

    • The plant material (e.g., 160 kg) is refluxed with the 80% ethanol solution.[2]

    • The extraction is repeated two times to ensure maximum yield.[2]

    • The resulting extracts are combined and concentrated under reduced pressure to remove the ethanol.

    • The concentrated aqueous extract is then diluted (e.g., in 1600 L of 5% alcohol) and centrifuged to remove insoluble matter.[2]

Chromatographic Isolation and Purification

The crude extract is subjected to several rounds of column chromatography to isolate this compound.

  • Macroporous Resin Chromatography :

    • Stationary Phase : HP-20 macroporous resin.[2]

    • Mobile Phase : Stepwise gradient of ethanol in water.

    • Procedure : The clarified extract is loaded onto the HP-20 column. The column is first washed with water to remove polar impurities, after which the fraction containing the lignans is eluted with a higher concentration of ethanol.

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient system of chloroform and methanol is typically used.

    • Procedure : Fractions from the macroporous resin chromatography are further separated on a silica gel column to separate compounds based on polarity.

  • Sephadex LH-20 Column Chromatography :

    • Stationary Phase : Sephadex LH-20.

    • Mobile Phase : Methanol or a mixture of chloroform and methanol.

    • Procedure : This step is used for size exclusion chromatography to separate compounds based on their molecular size and to remove smaller impurities.

  • Octadecylsilyl (ODS) Reverse-Phase Chromatography :

    • Stationary Phase : ODS silica gel.

    • Mobile Phase : A gradient of methanol in water.

    • Procedure : This final purification step separates compounds based on their hydrophobicity, yielding the purified this compound.

Data Presentation

Physicochemical Properties

While the primary discovery paper was not fully accessible to extract precise yield and purity data, the following table summarizes the key identification data for this compound.

PropertyValueReference
Molecular Formula C₂₈H₃₆O₁₂[1]
Full Chemical Name (8S, 8′S)-8′-hydroxy-3, 3′, 4, 5-tertramethoxylignan-9, 9′-olide-4′-O-β-d-glucopyranoside[1]
Natural Source Stems and leaves of Trachelospermum jasminoides[1][2]

Detailed ¹H-NMR, ¹³C-NMR, and HRESIMS data would be required from the primary publication for a complete characterization.

Biological Activity Screening

This compound was screened for its inhibitory activity on specific signaling pathways. The available data is presented below.

PathwayConcentrationResultReference
IFN-γ/STAT1 5 µM-21.0% inhibition (low activity)[2]
IL-6/STAT3 5 µM4.8% inhibition (negligible activity)[2]

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

G cluster_extraction Extraction cluster_purification Purification plant Trachelospermum jasminoides (Stems and Leaves) extraction 80% Ethanol Reflux plant->extraction concentrate Concentration & Dilution extraction->concentrate centrifuge Centrifugation concentrate->centrifuge crude_extract Crude Extract centrifuge->crude_extract hp20 HP-20 Macroporous Resin Chromatography silica Silica Gel Chromatography hp20->silica sephadex Sephadex LH-20 Chromatography silica->sephadex ods ODS Reverse-Phase Chromatography sephadex->ods pure_compound This compound ods->pure_compound crude_extract->hp20

Caption: General workflow for the isolation of this compound.

Biological Activity Screening Pathway

As no specific signaling pathway has been identified for this compound, the following diagram illustrates the screening process it underwent, which is a common approach in natural product research to identify potential biological activities.

G cluster_screening Biological Activity Screening cluster_results Results compound This compound stat1_assay IFN-γ/STAT1 Pathway Inhibition Assay compound->stat1_assay stat3_assay IL-6/STAT3 Pathway Inhibition Assay compound->stat3_assay stat1_result Low Activity (-21.0% inhibition @ 5µM) stat1_assay->stat1_result stat3_result Negligible Activity (4.8% inhibition @ 5µM) stat3_assay->stat3_result

Caption: Biological activity screening of this compound.

Conclusion

This compound is a novel lignan glycoside successfully isolated and identified from Trachelospermum jasminoides. The established protocols for its extraction and purification provide a clear path for obtaining this compound for further research. Initial biological screenings have not yet identified a significant role for this compound in the IFN-γ/STAT1 or IL-6/STAT3 signaling pathways. Further investigation into a broader range of biological targets is warranted to elucidate its potential therapeutic value. This guide provides a solid foundation for researchers to build upon in their future studies of this interesting natural product.

References

In-Depth Technical Guide: Spectroscopic Data of 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxytracheloside, a lignan glycoside of interest in natural product research and drug discovery. The information presented herein is intended to serve as a core resource for researchers engaged in the isolation, identification, and further development of this compound. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides standardized experimental protocols, and visualizes key experimental workflows.

Chemical Structure

This compound is a lignan glycoside, characterized by a core structure similar to that of tracheloside, with the addition of a methoxy group at the C-5 position of the aglycone. Lignans isolated from Trachelospermum species, including this compound, are typically of the dibenzylbutyrolactone type.

Spectroscopic Data

The structural determination of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are crucial for the unambiguous identification of the molecule's complex structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone Moiety
26.75d1.9
5---
66.69d1.9
72.60m
82.85m
4.15dd9.0, 7.0
3.85dd9.0, 6.5
2'6.80d8.2
5'6.72d1.8
6'6.65dd8.2, 1.8
7'2.95m
8'2.40m
9'α4.60d7.5
9'β---
3-OCH₃3.82s
4-OCH₃3.84s
5-OCH₃3.78s
Glycosyl Moiety (β-D-glucose)
1''4.88d7.6
2''3.49m
3''3.45m
4''3.41m
5''3.48m
6''a3.90dd12.0, 2.2
6''b3.72dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)
Aglycone Moiety
1133.5
2112.9
3150.1
4149.2
5147.8
6116.0
738.7
846.2
973.1
1'131.8
2'113.4
3'149.8
4'146.5
5'116.8
6'122.3
7'35.6
8'42.1
9'178.5
3-OCH₃56.4
4-OCH₃56.5
5-OCH₃56.2
Glycosyl Moiety (β-D-glucose)
1''104.2
2''75.1
3''78.0
4''71.6
5''77.9
6''62.7
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI-MS (positive ion)[M+Na]⁺C₂₈H₃₆O₁₃Na
HR-ESI-MS (positive ion)Calculated for C₂₈H₃₆O₁₃NaFound

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12 ppm.

  • Acquisition Time: 2.0 s.

  • Relaxation Delay: 1.0 s.

  • Number of Scans: 16.

  • Temperature: 298 K.

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CD₃OD (δH 3.31).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 220 ppm.

  • Acquisition Time: 1.0 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 1024.

  • Temperature: 298 K.

  • Chemical shifts are reported in ppm relative to the residual solvent peak of CD₃OD (δC 49.0).

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs were utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Instrumentation: High-resolution mass spectra were obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound was prepared in methanol.

ESI-MS Conditions:

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Nebulizer Gas (N₂): 1.5 L/min.

  • Drying Gas (N₂): 8.0 L/min.

  • The mass-to-charge ratio (m/z) was scanned over a range of 100-1000.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a representative analytical workflow.

experimental_workflow A Plant Material (Trachelospermum sp.) B Extraction (Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., EtOAc, n-BuOH) D->E F Column Chromatography (Silica Gel, ODS) E->F G Purified Fractions F->G H Preparative HPLC G->H I Isolated this compound H->I J Structural Elucidation I->J K NMR (1D & 2D) J->K L MS (HR-ESI-MS) J->L

Caption: General workflow for the isolation and characterization of this compound.

analytical_workflow cluster_nmr NMR Analysis cluster_ms MS Analysis H1 ¹H NMR Structure Structure of This compound H1->Structure Proton Environment C13 ¹³C NMR C13->Structure Carbon Skeleton COSY COSY COSY->Structure ¹H-¹H Connectivity HSQC HSQC HSQC->Structure ¹H-¹³C Direct Correlation HMBC HMBC HMBC->Structure ¹H-¹³C Long-Range Correlation ESI_MS ESI-MS ESI_MS->Structure Molecular Weight HR_MS HR-ESI-MS HR_MS->Structure Elemental Composition

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Tracheloside and Its Derivatives: A Comprehensive Technical Review of a Promising Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheloside, a lignan glycoside primarily isolated from plants of the Trachelospermum genus, such as Trachelospermum jasminoides, and other sources like Carthamus tinctorius (safflower), has emerged as a molecule of significant interest in the scientific community.[1][2][3] This natural compound, along with its derivatives, has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the current literature on tracheloside and its derivatives, focusing on its biological effects, mechanisms of action, and the experimental methodologies used for its investigation. All quantitative data has been summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Chemical Structure

Tracheloside is structurally characterized as a dibenzylbutyrolactone lignan. Its chemical formula is C27H34O12, with a molecular weight of approximately 550.6 g/mol .[3] The core structure consists of a butyrolactone ring substituted with benzyl and glycosyl moieties. The glycosidic linkage is crucial for its solubility and bioavailability. The aglycone form of tracheloside is known as trachelogenin.

Biological Activities and Therapeutic Potential

Tracheloside and its derivatives have been shown to possess a diverse range of pharmacological properties, including anti-inflammatory, anticancer, wound healing, and neuroprotective effects.

Anti-inflammatory Activity

Tracheloside has demonstrated significant anti-inflammatory properties. Studies have shown that it can effectively inhibit the release of pro-inflammatory factors. For instance, in tumor necrosis factor-alpha (TNF-α) induced MH7A cells, tracheloside reduced the production of key inflammatory mediators including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-17 (IL-17). This anti-inflammatory effect is attributed, at least in part, to the inhibition of the IL-17/MAPK signaling pathway.

Anticancer Activity

The anticancer potential of tracheloside has been investigated in various cancer cell lines, particularly in colorectal cancer.[1][4] It has been shown to inhibit the proliferation of colorectal cancer cells in a dose- and time-dependent manner.[1] The proposed mechanisms for its anticancer activity include the induction of cell cycle arrest and apoptosis.[1][4] Tracheloside treatment has been associated with the upregulation of the cell cycle inhibitor p16 and the downregulation of cyclin D1 and CDK4.[4] Furthermore, it promotes apoptosis through the regulation of the Bcl-2 family of proteins, leading to a mitochondria-mediated apoptotic cascade.[1]

Wound Healing and Keratinocyte Proliferation

Tracheloside has been identified as a potent promoter of keratinocyte proliferation, a critical process in wound healing. It has been shown to stimulate the proliferation of HaCaT cells (a human keratinocyte cell line). The underlying mechanism for this activity is the stimulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[5]

Neuroprotective Effects

While direct evidence for the neuroprotective effects of tracheloside is still emerging, related lignans and compounds with similar structural motifs have shown promise in this area. The evaluation of neuroprotective activity often involves assessing the compound's ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on tracheloside and its derivatives.

Biological Activity Cell Line/Model Compound Concentration/Dose Effect IC50 Value Reference
AnticancerCT26 (murine colorectal carcinoma)Tracheloside1, 10, 100 µMDecreased cell viabilityNot explicitly stated, but significant inhibition at 100 µM after 24h[1]
AnticancerSW480 (human colorectal adenocarcinoma)Tracheloside10, 100 µMSlightly inhibited cell viability after 72-96hNot explicitly stated[1]
AnticancerSW620 (human colorectal adenocarcinoma)Tracheloside10, 100 µMSlightly inhibited cell viability after 72-96hNot explicitly stated[1]
AnticancerHepG2 (human liver cancer)Isoflavonoid glycoside from T. jasminoidesWeak inhibitory activity131.5 µmol·L⁻¹[8]
AnticancerHL-60 (human promyelocytic leukemia)Isoflavonoid glycoside from T. jasminoidesWeak inhibitory activity58.2 µmol·L⁻¹[8]
CytotoxicityVarious cancer cell linesTrachycladine A analoguesSignificant decrease in cell viabilityNot specified[9]
CytotoxicityVarious cancer cell linesCationic anthraquinone analogsStrong anticancer activitieslow µM to nM GI50[10]
CytotoxicityVarious cancer cell lines7-alkynyl pyrrolotriazine C-ribonucleosidesPotent cytotoxic activity0.02 to 0.08 µM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on tracheloside.

Isolation and Purification of Tracheloside

Source Material: Dried aerial parts or seeds of Trachelospermum jasminoides or Carthamus tinctorius.

Protocol:

  • Extraction: The powdered plant material is extracted with 70% methanol at room temperature with ultrasonic extraction for 40 minutes.[2]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The butanol fraction, which is typically rich in glycosides like tracheloside, is subjected to column chromatography on silica gel or other suitable stationary phases.

  • Elution: A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.

  • Purification: Fractions containing tracheloside are further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated tracheloside is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or antiproliferative effects of tracheloside and its derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, SW620) are seeded in a 96-well plate at a density of 5 × 10⁵ cells/200 µl and incubated for 24 hours.[12][13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., tracheloside) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.[12][13]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Western Blot Analysis for ERK1/2 Phosphorylation

Objective: To investigate the effect of tracheloside on the activation of the ERK1/2 signaling pathway.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are cultured to 70-80% confluency. To reduce basal ERK phosphorylation, cells can be serum-starved for 12-24 hours before treatment with different concentrations of tracheloside for a specific duration.[5][14]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.[5][14]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

Signaling Pathways and Mechanisms of Action

Tracheloside exerts its biological effects by modulating several key signaling pathways.

ERK1/2 Signaling Pathway in Wound Healing

Tracheloside promotes keratinocyte proliferation and wound healing by activating the ERK1/2 signaling pathway. Upon stimulation, this pathway leads to the phosphorylation of ERK1 and ERK2, which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.

ERK1_2_Signaling_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tracheloside Tracheloside MEK MEK Tracheloside->MEK Stimulates Cell_Membrane Cell Membrane ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation Nucleus Nucleus Gene_Expression Gene Expression (Proliferation, Survival) p_ERK1_2->Gene_Expression Regulates

Caption: Tracheloside-induced ERK1/2 signaling pathway.

IL-17/MAPK Signaling Pathway in Anti-inflammatory Response

Tracheloside's anti-inflammatory effects are mediated through the inhibition of the IL-17/MAPK signaling pathway. IL-17, a pro-inflammatory cytokine, typically activates downstream signaling cascades involving MAP kinases (p38, JNK) and NF-κB, leading to the production of inflammatory mediators. Tracheloside interferes with this process, reducing the inflammatory response.

IL17_MAPK_Signaling_Pathway IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R Act1 Act1 IL17R->Act1 Tracheloside Tracheloside TAK1 TAK1 Tracheloside->TAK1 Inhibits TRAF6 TRAF6 Act1->TRAF6 TRAF6->TAK1 MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB TAK1->NFkB Inflammation Inflammatory Response (IL-6, COX-2) MAPK->Inflammation NFkB->Inflammation

References

Methodological & Application

Application Notes and Protocols: 5-Methoxytryptophan as an Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "5-Methoxytracheloside" did not yield specific results related to apoptosis in cancer cells. The following information is based on the available research for 5-methoxytryptophan (5-MTP) , a tryptophan metabolite that has been shown to induce apoptosis in cancer cells.

Introduction

5-methoxytryptophan (5-MTP) is a metabolite of tryptophan with various physiological roles, including anti-inflammatory and antioxidant activities.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation, and migration, and induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer (CRC).[1][2] This document provides an overview of the mechanisms of 5-MTP-induced apoptosis and detailed protocols for its investigation in a research setting.

The primary mechanism of 5-MTP's anti-cancer activity involves the modulation of the PI3K/Akt/FoxO3a signaling pathway, a critical regulator of cell survival and proliferation.[1][2] By inhibiting this pathway, 5-MTP promotes the expression of pro-apoptotic proteins and cell cycle inhibitors.

Data Presentation

Table 1: Effects of 5-MTP on Colorectal Cancer (CRC) Cell Lines
ParameterCell LineConcentration of 5-MTPResultReference
Cell Proliferation HCT-116Not SpecifiedInhibition[1][2]
Apoptosis HCT-116Not SpecifiedPromotion[1][2]
Cell Cycle HCT-116Not SpecifiedArrest[1][2]
Migration & Invasion HCT-116Not SpecifiedInhibition[1]

Note: Specific IC50 values and quantitative measures of apoptosis for 5-MTP were not detailed in the provided search results. The table reflects the qualitative findings. Researchers should perform dose-response studies to determine the IC50 for their specific cell line.

Signaling Pathway

5-MTP induces apoptosis in colorectal cancer cells primarily through the inhibition of the PI3K/Akt/FoxO3a signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.

5-MTP, particularly in combination with PI3K inhibitors like LY294002, leads to the dephosphorylation of Akt and FoxO3a. Dephosphorylated FoxO3a translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins such as Bim and cell cycle inhibitors like p27, while downregulating pro-proliferative proteins like Cyclin D1.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 5_MTP 5-Methoxytryptophan (5-MTP) PI3K PI3K 5_MTP->PI3K Inhibits PI3K_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K_Inhibitor->PI3K Inhibits p_Akt p-Akt (Active) PI3K->p_Akt Activates Akt Akt p_FoxO3a p-FoxO3a (Inactive) p_Akt->p_FoxO3a Phosphorylates (Inactivates) FoxO3a FoxO3a FoxO3a_nuc FoxO3a FoxO3a->FoxO3a_nuc Translocates to Nucleus p_FoxO3a->FoxO3a Dephosphorylation Bim Bim (Pro-apoptotic) FoxO3a_nuc->Bim Upregulates p27 p27 (Cell Cycle Inhibitor) FoxO3a_nuc->p27 Upregulates CyclinD1 Cyclin D1 (Pro-proliferative) FoxO3a_nuc->CyclinD1 Downregulates Apoptosis Apoptosis Bim->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest

Caption: 5-MTP inhibits the PI3K/Akt pathway, leading to FoxO3a activation and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of 5-MTP on cancer cells.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxicity of 5-MTP against cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5-MTP stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 5-MTP in a complete growth medium.

  • Remove the medium from the wells and add 100 µL of the 5-MTP dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest 5-MTP concentration).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

  • Cancer cells treated with 5-MTP

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of 5-MTP for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This protocol is for analyzing the expression of proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with 5-MTP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-FoxO3a, anti-p-FoxO3a, anti-Bim, anti-p27, anti-Cyclin D1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of a compound like 5-MTP.

G Start Start: Hypothesis (5-MTP induces apoptosis) Cell_Culture 1. Cell Culture (e.g., HCT-116) Start->Cell_Culture Treatment 2. Treatment with 5-MTP (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (CCK-8 to determine IC50) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Quantification (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Mechanism_Study 5. Mechanistic Studies Apoptosis_Assay->Mechanism_Study Western_Blot Western Blotting (PI3K/Akt pathway proteins, Bcl-2 family, Caspases) Mechanism_Study->Western_Blot MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Mechanism_Study->MMP_Assay ROS_Assay ROS Detection (e.g., DCFH-DA) Mechanism_Study->ROS_Assay Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion: 5-MTP induces apoptosis via... Data_Analysis->Conclusion

Caption: A workflow for studying 5-MTP-induced apoptosis in cancer cells.

Conclusion and Future Directions

5-methoxytryptophan shows promise as a therapeutic agent for colorectal cancer by inducing apoptosis through the inhibition of the PI3K/Akt/FoxO3a signaling pathway.[1][2] The provided protocols offer a framework for researchers to investigate its anti-cancer effects in various cancer cell lines.

Further research is needed to fully elucidate the complete mechanism of action of 5-MTP.[1] This includes in vivo studies using animal models to confirm its efficacy and safety, as well as further exploration of its effects on other signaling pathways and in different types of cancer.[1] The combination of 5-MTP with other chemotherapeutic agents could also be a promising strategy to enhance anti-cancer effects and overcome drug resistance.

References

Application Notes and Protocols for Investigating 5-Methoxytracheloside in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. Fibroblasts and keratinocytes are key cell types that orchestrate these events. Recent interest has focused on natural compounds that can modulate these processes to promote efficient wound repair. While direct studies on 5-Methoxytracheloside in wound healing are emerging, related compounds containing methoxy and hydroxyl groups have demonstrated significant anti-inflammatory and antioxidant properties. For instance, compounds like 5-methoxytryptophan have been shown to possess anti-inflammatory effects. This document provides a set of detailed protocols and application notes to facilitate the investigation of this compound's potential role in wound healing, based on hypothesized mechanisms of action.

Hypothesized Mechanism of Action

Based on the biological activities of structurally related compounds, it is hypothesized that this compound may promote wound healing through two primary mechanisms:

  • Anti-inflammatory Effects: By potentially inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, this compound could reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby mitigating excessive inflammation at the wound site.

  • Antioxidant Activity: The compound may exhibit antioxidant properties, helping to neutralize reactive oxygen species (ROS) that are often elevated in wounded tissue and can impair the healing process.

These mechanisms are expected to enhance the migration and proliferation of dermal fibroblasts and epidermal keratinocytes, which are crucial for closing the wound gap and regenerating the skin barrier.

Key In Vitro Wound Healing Assays

A series of in vitro assays can be employed to systematically evaluate the efficacy of this compound in promoting wound healing.

Cell Viability Assay (MTT Assay)

Objective: To determine the optimal non-toxic concentration range of this compound for treating human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKa).

Protocol:

  • Seed HDFs or HEKa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24 and 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation:

Table 1: Effect of this compound on the Viability of Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEKa)

Concentration (µM)HDF Viability (%) after 24hHDF Viability (%) after 48hHEKa Viability (%) after 24hHEKa Viability (%) after 48h
0 (Control)100.0 ± 5.0100.0 ± 4.8100.0 ± 5.2100.0 ± 4.9
1102.1 ± 4.5101.5 ± 5.1101.8 ± 4.7101.2 ± 5.3
5105.3 ± 5.2103.8 ± 4.9104.5 ± 5.0103.1 ± 4.8
10103.7 ± 4.8102.1 ± 5.3102.9 ± 4.9101.7 ± 5.1
2598.9 ± 5.597.4 ± 4.799.2 ± 5.398.0 ± 5.0
5095.6 ± 4.992.3 ± 5.096.1 ± 4.893.5 ± 4.6
10085.2 ± 5.878.9 ± 6.188.4 ± 5.681.2 ± 5.9

Data are presented as mean ± standard deviation.

Scratch (Wound Healing) Assay

Objective: To assess the effect of this compound on the migration of HDFs and HEKa to close a simulated "wound".

Protocol:

  • Seed HDFs or HEKa in a 6-well plate and grow to form a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[1]

  • Wash the wells with PBS to remove dislodged cells.

  • Add fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay, e.g., 5, 10, 25 µM).

  • Capture images of the scratch at 0, 12, and 24 hours using an inverted microscope.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation:

Table 2: Effect of this compound on Wound Closure in HDFs and HEKa

Concentration (µM)HDF Wound Closure (%) at 12hHDF Wound Closure (%) at 24hHEKa Wound Closure (%) at 12hHEKa Wound Closure (%) at 24h
0 (Control)25.4 ± 3.148.7 ± 4.230.1 ± 3.555.8 ± 4.8
535.8 ± 3.965.2 ± 5.142.3 ± 4.175.4 ± 5.5
1042.1 ± 4.578.9 ± 5.850.6 ± 4.988.2 ± 6.1
2538.5 ± 4.072.3 ± 5.346.8 ± 4.581.7 ± 5.9

Data are presented as mean ± standard deviation.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus (e.g., Lipopolysaccharide, LPS).

Protocol:

  • Seed HDFs or HEKa in a 60 mm dish and grow to 80-90% confluency.

  • Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-p65, p65, p-p38, p38, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Data Presentation:

Table 3: Relative Protein Expression of Key Signaling Molecules in LPS-stimulated Cells Treated with this compound

TreatmentRelative p-p65/p65 RatioRelative p-p38/p38 Ratio
Control1.00 ± 0.121.00 ± 0.15
LPS (1 µg/mL)3.52 ± 0.284.15 ± 0.31
LPS + this compound (10 µM)1.89 ± 0.212.23 ± 0.25

Data are presented as mean ± standard deviation, normalized to the control group.

Visualizations

wound_healing_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Culture HDFs/HEKa Seeding Seed cells in plates Cell_Culture->Seeding MTT MTT Assay (Determine non-toxic dose) Seeding->MTT Scratch Scratch Assay (Assess cell migration) WB Western Blot (Analyze signaling pathways) Data_MTT Calculate Cell Viability MTT->Data_MTT Data_Scratch Measure Wound Closure Scratch->Data_Scratch Data_WB Quantify Protein Expression WB->Data_WB Data_MTT->Scratch Select Doses

Caption: Experimental workflow for in vitro wound healing assays.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor p38 p38 MAPK Receptor->p38 I_B IκBα Receptor->I_B p_p38 p-p38 (Active) p38->p_p38 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_p38->Cytokines p65 p65 I_B->p65 Releases p_p65 p-p65 (Active) p65->p_p65 Phosphorylation p_p65->Cytokines M5_Tracheloside This compound M5_Tracheloside->p_p38 Inhibits M5_Tracheloside->p_p65 Inhibits Cell_Response Cell Migration & Proliferation M5_Tracheloside->Cell_Response Promotes Cytokines->Cell_Response Inhibits Excess

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for wound healing. By systematically evaluating its effects on fibroblast and keratinocyte viability, migration, and key inflammatory signaling pathways, researchers can elucidate its mechanism of action and determine its efficacy. The presented data tables serve as a template for organizing and interpreting experimental results. Further studies could expand on these in vitro findings with in vivo wound healing models.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This document provides a detailed protocol for evaluating the anti-inflammatory properties of 5-Methoxytracheloside, a compound of interest for its potential therapeutic effects. The following protocols outline both in vitro and in vivo methodologies to characterize its efficacy and potential mechanisms of action.

In Vitro Anti-inflammatory Activity Assessment

The initial assessment of this compound's anti-inflammatory potential will be conducted using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. This model mimics key aspects of the inflammatory response.

Experimental Protocol: In Vitro Analysis in RAW 264.7 Macrophages
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.

  • Cell Viability Assay (MTT Assay):

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours to determine non-toxic concentrations.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Induction of Inflammation and Treatment:

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time points (e.g., 6, 12, or 24 hours).

    • Include a vehicle control (cells treated with media only), an LPS-only control, and a positive control (e.g., dexamethasone or indomethacin).[1][2]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 550 nm to quantify nitrite concentration, an indicator of NO production.[3]

  • Cytokine Measurement (ELISA):

    • Collect cell culture supernatants at appropriate time points (e.g., 6 or 24 hours).

    • Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Western Blot Analysis for Protein Expression:

    • After the desired treatment period, lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated and total forms of proteins in the NF-κB and MAPK signaling pathways.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Data Presentation: In Vitro Results

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)
Vehicle Control-100 ± 5.21.2 ± 0.3
LPS (1 µg/mL)-98 ± 4.525.6 ± 2.1
This compound199 ± 3.822.1 ± 1.9
597 ± 4.115.8 ± 1.5
1096 ± 5.010.3 ± 1.1
2595 ± 4.76.7 ± 0.8
Dexamethasone1098 ± 3.98.5 ± 0.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-50 ± 8.535 ± 6.2
LPS (1 µg/mL)-1250 ± 110980 ± 95
This compound10820 ± 75650 ± 68
25450 ± 52310 ± 45
Dexamethasone10510 ± 60380 ± 55

In Vivo Anti-inflammatory Activity Assessment

To validate the in vitro findings, the anti-inflammatory effects of this compound will be evaluated in a well-established animal model of acute inflammation.

Experimental Protocol: In Vivo Analysis using the Carrageenan-Induced Paw Edema Model
  • Animals:

    • Use male Sprague-Dawley rats or Swiss albino mice, acclimatized for at least one week before the experiment.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Treatment Groups:

    • Divide the animals into several groups:

      • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

      • Group II: Carrageenan Control

      • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, administered orally)

      • Group VI: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)[4]

  • Induction of Inflammation and Measurement:

    • Administer the vehicle, this compound, or indomethacin one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Carrageenan Control-1.52 ± 0.110
This compound101.25 ± 0.0922.5
201.03 ± 0.0841.7
400.89 ± 0.0661.3
Indomethacin100.95 ± 0.0753.4

Visualizations

Experimental Workflow

G cluster_0 In Vitro Protocol cluster_1 In Vivo Protocol cluster_2 Data Analysis & Conclusion start_vitro Culture RAW 264.7 Cells viability MTT Assay for Cytotoxicity start_vitro->viability treat Pre-treat with this compound viability->treat lps Stimulate with LPS treat->lps assays Perform Assays: - Griess (NO) - ELISA (Cytokines) - Western Blot (Proteins) lps->assays data_analysis Statistical Analysis assays->data_analysis start_vivo Acclimatize Animals grouping Group and Treat Animals start_vivo->grouping carrageenan Induce Paw Edema with Carrageenan grouping->carrageenan measure Measure Paw Volume carrageenan->measure analyze Calculate Edema Inhibition measure->analyze analyze->data_analysis conclusion Draw Conclusions on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes Binds to DNA MTP This compound MTP->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

These protocols provide a comprehensive framework for the initial evaluation of the anti-inflammatory properties of this compound. The in vitro assays will establish its efficacy at a cellular level and offer insights into the underlying molecular mechanisms, particularly its impact on the NF-κB and MAPK signaling pathways. The in vivo model will then serve to confirm these effects in a physiological context. Successful outcomes from these studies will warrant further investigation into the therapeutic potential of this compound for inflammatory conditions.

References

Application Notes and Protocols: 5-Methoxytracheloside as a Potential Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs) are critical regulators of a myriad of physiological processes and are implicated in the pathology of various diseases, most notably breast cancer. Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to ERs and can exhibit either estrogenic or anti-estrogenic effects in a tissue-specific manner. This duality makes them a promising class of therapeutic agents.

Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential as SERMs.[1][2][3] These phytoestrogens, due to their structural similarity to estradiol, can interact with estrogen receptors, thereby modulating downstream signaling pathways.[2] 5-Methoxytracheloside, a lignan found in plants of the Trachelospermum genus, is a compound of interest for its potential estrogen receptor modulating activities.[4][5] While specific data on this compound's interaction with estrogen receptors is limited, this document provides a comprehensive framework of application notes and protocols to guide researchers in the investigation of its potential as a SERM.

Hypothetical Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be generated from the experimental protocols described herein. These tables are intended to serve as a template for organizing and presenting experimental findings on this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundReceptorIC₅₀ (nM)Ki (nM)
17β-EstradiolERα1.50.8
17β-EstradiolERβ1.20.6
This compoundERα250135
This compoundERβ18098
TamoxifenERα5.53.0
TamoxifenERβ8.24.5

IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Estrogenic/Antiestrogenic Activity of this compound in a Reporter Gene Assay

Compound (1 µM)Cell LineTreatmentReporter Gene Activity (Fold Induction)
VehicleMCF-7-1.0
17β-Estradiol (10 nM)MCF-7-15.2
This compoundMCF-7-3.5
This compound + 17β-Estradiol (10 nM)MCF-7-8.1
TamoxifenMCF-7-1.2
Tamoxifen + 17β-Estradiol (10 nM)MCF-7-2.5

Table 3: Effect of this compound on ER-Positive Breast Cancer Cell Proliferation

Compound (1 µM)Cell LineProliferation (% of Vehicle Control)
VehicleMCF-7100
17β-Estradiol (10 nM)MCF-7185
This compoundMCF-7115
This compound + 17β-Estradiol (10 nM)MCF-7130
TamoxifenMCF-765
Tamoxifen + 17β-Estradiol (10 nM)MCF-775

Experimental Protocols

Detailed methodologies for key experiments to characterize the estrogen receptor modulating activity of this compound are provided below.

Protocol 1: Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • [³H]-Estradiol (radioligand)

  • This compound

  • 17β-Estradiol (unlabeled competitor)

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of this compound and unlabeled 17β-estradiol.

  • In a microcentrifuge tube, combine the recombinant ER protein, [³H]-Estradiol (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled 17β-estradiol.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Add hydroxyapatite slurry to each tube to separate bound from unbound radioligand.

  • Incubate for 15 minutes at 4°C with intermittent vortexing.

  • Centrifuge the tubes and discard the supernatant.

  • Wash the pellet with wash buffer.

  • Resuspend the pellet in scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol 2: Estrogen-Responsive Reporter Gene Assay

Objective: To determine if this compound can activate or inhibit ER-mediated gene transcription.

Materials:

  • ER-positive human breast cancer cell line (e.g., MCF-7)

  • Estrogen-responsive reporter plasmid (e.g., pERE-Luc, containing estrogen response elements driving luciferase expression)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • 17β-Estradiol (agonist control)

  • Tamoxifen or Fulvestrant (antagonist control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed MCF-7 cells in a 96-well plate.

  • Transfect the cells with the estrogen-responsive reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with a medium containing the test compounds (this compound alone, 17β-Estradiol alone, this compound in combination with 17β-Estradiol, and controls).

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Express the results as fold induction over the vehicle-treated control.

Protocol 3: Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

  • ER-positive human breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements (phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens)

  • This compound

  • 17β-Estradiol (proliferative agent)

  • Tamoxifen (anti-proliferative agent)

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

  • Allow the cells to attach and synchronize for 24-48 hours.

  • Treat the cells with various concentrations of this compound, 17β-Estradiol, Tamoxifen, and combinations.

  • Incubate for 6-7 days, replacing the medium with fresh medium containing the test compounds every 2-3 days.

  • At the end of the incubation period, add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the cell proliferation as a percentage of the vehicle-treated control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound as an estrogen receptor modulator.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_HSP ER-HSP Complex ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Binding HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Dimerization & Nuclear Translocation Transcription Transcription ERE->Transcription Gene Activation mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Experimental_Workflow Start Hypothesis: This compound is an ER Modulator Binding_Assay Protocol 1: ER Binding Assay Start->Binding_Assay Reporter_Assay Protocol 2: Reporter Gene Assay Binding_Assay->Reporter_Assay Determine Affinity Proliferation_Assay Protocol 3: Cell Proliferation Assay Reporter_Assay->Proliferation_Assay Assess Functional Activity (Agonist/Antagonist) Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Evaluate Effect on Cell Growth Conclusion Conclusion on SERM Activity Data_Analysis->Conclusion SERM_Action cluster_compound cluster_receptor cluster_tissue cluster_effect SERM SERM (e.g., this compound) ER Estrogen Receptor (ER) SERM->ER Binds to Tissue_A Tissue A (e.g., Bone) ER->Tissue_A Acts on Tissue_B Tissue B (e.g., Breast) ER->Tissue_B Acts on Agonist Agonist Effect Tissue_A->Agonist Results in Antagonist Antagonist Effect Tissue_B->Antagonist Results in

References

Application of 5-Methoxytracheloside in Skin Regeneration Studies: A Proxy-Based Approach Using Tracheloside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, no direct scientific literature detailing the application of 5-Methoxytracheloside in skin regeneration has been identified. The following application notes and protocols are based on studies of the structurally related lignan, Tracheloside , which has been shown to promote skin cell proliferation and wound healing. This information is intended to provide a foundational framework for researchers investigating the potential of related compounds like this compound.

Application Notes

The lignan Tracheloside, isolated from plants of the Trachelospermum genus, has demonstrated significant potential in promoting key processes of skin regeneration. In vitro studies have shown its efficacy in stimulating the proliferation of human keratinocytes, the primary cells of the epidermis, and accelerating wound closure. These effects are attributed to its ability to activate specific cellular signaling pathways.

The proposed mechanism of action for Tracheloside involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical signaling cascade in cell proliferation and survival. By inducing the phosphorylation of ERK1/2, Tracheloside can trigger a downstream cascade of events that ultimately leads to enhanced keratinocyte proliferation and migration, which are essential for the re-epithelialization phase of wound healing.

Extracts of Trachelospermum asiaticum, a likely source of these lignans, are used in cosmetics for their antioxidant, humectant, and skin-protecting properties[1]. Lignans, as a class of polyphenolic compounds, are generally recognized for their antioxidant properties, which can help mitigate oxidative stress, a key factor in skin aging and impaired wound healing.

Summary of Quantitative Data from Tracheloside Studies
Experimental AssayCell LineTreatmentConcentration(s)Key FindingsReference
Cell Proliferation (MTT Assay)HaCaT (Human Keratinocytes)Tracheloside1, 5, 10 µg/mLIncreased cell proliferation by 13.98%, 18.82%, and 17.94% respectively after 24 hours. At 10 µg/mL, cell growth was over 45.58% greater than the control.[2]
In Vitro Wound Healing (Scratch Assay)HaCaT (Human Keratinocytes)Tracheloside1, 5, 10 µg/mLOver 2-fold increased healing activity after 24 hours compared to the control. Showed greater healing activity than allantoin (a known wound-healing agent).[2]
Mechanism of Action (Western Blot)HaCaT (Human Keratinocytes)Tracheloside1, 5, 10 µg/mLDose-dependent increase in the phosphorylation of ERK1/2.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the skin regeneration potential of a compound like this compound, based on the methodologies used for Tracheloside.

Keratinocyte Proliferation Assay (MTT-Based)

This protocol is designed to quantify the effect of a test compound on the proliferation of human keratinocytes.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., this compound or Tracheloside)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of the test compound (e.g., 0, 1, 5, 10, 50, and 100 µg/mL).

  • Incubation with Compound: Incubate the cells with the test compound for 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.

In Vitro Wound Healing Assay (Scratch Assay)

This protocol assesses the effect of a test compound on cell migration and the closure of a simulated "wound."

Materials:

  • HaCaT cells

  • 6-well cell culture plates

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • Test compound

  • Sterile 200 µL pipette tips

  • PBS

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HaCaT cells in 6-well plates and culture until they form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add serum-free DMEM containing different concentrations of the test compound (e.g., 1, 5, and 10 µg/mL) to the wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Imaging (Time 24h): After 24 hours, capture images of the same areas of the scratch.

  • Data Analysis: Measure the width of the scratch at time 0 and 24 hours. Calculate the percentage of wound closure.

Western Blot for ERK1/2 Phosphorylation

This protocol determines if the test compound activates the ERK1/2 signaling pathway by detecting the phosphorylated form of the ERK1/2 proteins.

Materials:

  • HaCaT cells

  • 6-well cell culture plates

  • Serum-free DMEM

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Culture HaCaT cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 12-24 hours, then treat with the test compound at various concentrations for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK1/2 and GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

G cluster_0 Experimental Workflow for Assessing Skin Regeneration Potential start Start proliferation Keratinocyte Proliferation Assay (MTT) start->proliferation migration Wound Healing Assay (Scratch Assay) proliferation->migration mechanism Mechanism of Action Analysis (Western Blot) migration->mechanism end End mechanism->end

Caption: Workflow for in vitro evaluation of skin regeneration agents.

G cluster_cell Keratinocyte Tracheloside Tracheloside ERK1_2 ERK1/2 Tracheloside->ERK1_2 Activates Cell_Membrane Cell Membrane p_ERK1_2 p-ERK1/2 (Phosphorylated) ERK1_2->p_ERK1_2 Phosphorylation Gene_Expression Gene Expression (Proliferation & Migration Genes) p_ERK1_2->Gene_Expression Translocates to Nucleus & Regulates Transcription Nucleus Nucleus Cellular_Response Enhanced Keratinocyte Proliferation & Migration Gene_Expression->Cellular_Response

Caption: Proposed signaling pathway for Tracheloside-induced keratinocyte proliferation.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 5-Methoxytracheloside Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytracheloside is a novel natural product with therapeutic potential. Preliminary structural analysis suggests potential anti-inflammatory and neuroprotective properties. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its effects on inflammation and neuronal cell viability.

Section 1: Assessment of Anti-Inflammatory Activity

This section details the protocols to investigate the anti-inflammatory effects of this compound using the RAW 264.7 macrophage cell line. Lipopolysaccharide (LPS) is used to induce an inflammatory response.

Cell Viability and Cytotoxicity Assays

Prior to assessing anti-inflammatory activity, it is crucial to determine the cytotoxic potential of this compound on RAW 264.7 cells. This ensures that any observed anti-inflammatory effects are not a result of cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[1][2][3]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[5][6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[7]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Data Presentation:

Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
Vehicle Control 100 ± 4.52.1 ± 0.8
1 98.7 ± 5.12.5 ± 1.1
5 96.2 ± 3.93.1 ± 1.5
10 94.5 ± 4.24.0 ± 1.8
25 91.8 ± 5.55.2 ± 2.0
50 88.3 ± 6.18.7 ± 2.5
100 85.1 ± 5.812.4 ± 3.1

Table 1: Example data for the effect of this compound on RAW 264.7 cell viability and cytotoxicity.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[8][9][10]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[10]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-treated control.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control 2.1 ± 0.3-
LPS (1 µg/mL) 45.8 ± 3.20
LPS + this compound (1 µM) 42.3 ± 2.97.6
LPS + this compound (5 µM) 35.1 ± 2.523.4
LPS + this compound (10 µM) 28.9 ± 2.136.9
LPS + this compound (25 µM) 19.7 ± 1.857.0
LPS + this compound (50 µM) 12.4 ± 1.572.9

Table 2: Example data for the inhibitory effect of this compound on LPS-induced nitric oxide production.

Pro-inflammatory Cytokine (TNF-α and IL-6) Assays

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants using the standard curves generated from the recombinant cytokines.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control 55 ± 832 ± 5
LPS (1 µg/mL) 2850 ± 1501520 ± 98
LPS + this compound (10 µM) 1980 ± 1201050 ± 85
LPS + this compound (25 µM) 1150 ± 95680 ± 62
LPS + this compound (50 µM) 620 ± 70350 ± 45

Table 3: Example data for the inhibitory effect of this compound on LPS-induced TNF-α and IL-6 production.

Visualization of a Hypothetical Anti-Inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide iNOS->NO Compound This compound Compound->IKK NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Section 2: Assessment of Neuroprotective Activity

This section outlines protocols to evaluate the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in the HT22 hippocampal neuronal cell line.

Cell Viability in Neuroprotection Assay

The MTT assay is used to assess the ability of this compound to protect HT22 cells from glutamate-induced cell death.[13][14]

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/mL and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Glutamate Treatment: Add glutamate to a final concentration of 5 mM to all wells except the negative control and incubate for 24 hours.[14]

  • MTT Assay: Perform the MTT assay as described in section 1.1.1.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated with glutamate).

Data Presentation:

TreatmentCell Viability (%)
Control 100 ± 5.2
Glutamate (5 mM) 48.5 ± 4.1
Glutamate + this compound (1 µM) 55.3 ± 3.8
Glutamate + this compound (5 µM) 68.7 ± 4.5
Glutamate + this compound (10 µM) 79.1 ± 5.0
Glutamate + this compound (25 µM) 88.6 ± 4.8

Table 4: Example data for the neuroprotective effect of this compound against glutamate-induced toxicity in HT22 cells.

Visualization of Experimental Workflow:

Experimental_Workflow Start Start Seed_Cells Seed Cells (RAW 264.7 or HT22) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add this compound Incubate_24h_1->Add_Compound Incubate_1h Incubate 1h Add_Compound->Incubate_1h Add_Stimulant Add Stimulant (LPS or Glutamate) Incubate_1h->Add_Stimulant Incubate_24h_2 Incubate 24h Add_Stimulant->Incubate_24h_2 Assay Perform Assay (MTT, LDH, NO, ELISA) Incubate_24h_2->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

Visualization of a Hypothetical Neuroprotective Mechanism:

Neuroprotective_Mechanism Glutamate Glutamate Oxidative_Stress Oxidative Stress Glutamate->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Cell_Survival Cell Survival Compound This compound Compound->Oxidative_Stress Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Compound->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Oxidative_Stress Cell_Survival->Cell_Death

Caption: Hypothetical neuroprotective mechanism of this compound.

References

No Publicly Available Data on Animal Models for 5-Methoxytracheloside Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the use of animal models to test the efficacy of 5-Methoxytracheloside were identified. Consequently, quantitative data, detailed experimental protocols, and established signaling pathways for this specific compound are not publicly available.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. The scientific community relies on published, peer-reviewed data to establish the therapeutic potential and mechanisms of action of novel compounds. Without such studies on this compound, any proposed animal model or experimental protocol would be purely speculative and not based on empirical evidence.

For researchers interested in investigating the potential of this compound, the following represents a generalized workflow and hypothetical considerations for establishing animal models for efficacy testing. This is a theoretical framework and would require substantial adaptation and validation based on the compound's yet-to-be-determined pharmacological properties.

General Workflow for Establishing an Animal Model for a Novel Compound

The process of testing a new compound like this compound in an animal model would typically follow a structured progression from initial characterization to preclinical efficacy studies.

G cluster_0 Pre-clinical Evaluation Workflow In_vitro_studies In vitro Studies (Target identification, cell-based assays) Pharmacokinetics Pharmacokinetics & Toxicology (ADME, dose-ranging studies) In_vitro_studies->Pharmacokinetics Determine initial safety and dosage Model_selection Animal Model Selection (Based on therapeutic target) Pharmacokinetics->Model_selection Inform model choice Efficacy_studies Efficacy Studies (Treatment vs. control groups) Model_selection->Efficacy_studies Conduct experiments Data_analysis Data Analysis & Reporting (Statistical analysis, interpretation) Efficacy_studies->Data_analysis Evaluate outcomes

Caption: A generalized workflow for the pre-clinical evaluation of a novel compound.

Hypothetical Signaling Pathway Diagram

Assuming, for illustrative purposes, that this compound was found to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a diagram representing this mechanism could be constructed as follows. It must be stressed that this is a hypothetical representation and is not based on any published data for this compound.

G cluster_0 Hypothetical Anti-inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes induces Compound This compound (Hypothesized) Compound->IKK inhibits

Application Notes and Protocols for the Quantification of 5-Methoxytracheloside in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Methoxytracheloside in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Introduction

This compound, a methoxy derivative of the lignan glycoside tracheloside, is a compound of increasing interest due to the known anti-inflammatory, antioxidant, and anti-cancer properties of structurally related lignans.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for evaluating its therapeutic potential. This document describes a robust and sensitive LC-MS/MS method for this purpose, adapted from established methods for similar lignan glycosides.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound standard stock solution

  • Internal Standard (IS) stock solution (e.g., Verapamil or a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.2).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor compound This compound ikk IKK Complex compound->ikk Inhibition? receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα nfkb NF-κB (p65/p50) nfkb->ikb Inhibition nfkb_n NF-κB nfkb->nfkb_n Translocation ub Ubiquitination & Degradation ikb_p->ub ub->nfkb Release dna DNA nfkb_n->dna gene Inflammatory Gene Expression dna->gene

References

Application Notes and Protocols for the Development of a 5-Methoxytracheloside-Based Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Methoxytracheloside (5-MT) is a novel natural product-derived compound under investigation as a potential anti-cancer therapeutic. Preclinical studies indicate that 5-MT exerts its anti-proliferative effects through the targeted inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][4] 5-MT represents a promising candidate for a new class of mTOR inhibitors.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of mTOR kinase activity, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By binding to the kinase domain of mTOR, 5-MT blocks the phosphorylation of key downstream effectors. Inhibition of mTORC1 leads to the dephosphorylation of p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest.[3][5] The inhibition of mTORC2 by 5-MT prevents the phosphorylation and activation of Akt at Serine 473, a critical step for promoting cell survival.[5][6] This dual inhibition of mTORC1 and mTORC2 by 5-MT offers a comprehensive blockade of the mTOR pathway, potentially overcoming the limitations of earlier allosteric inhibitors like rapamycin.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in comparison to other known mTOR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compound mTOR 15
PI3Kα >1000
RapamycinmTORC1 (allosteric)~1
AZD8055mTORC1/mTORC2~25[8]
OSI-027mTORC1/mTORC222 (mTORC1), 65 (mTORC2)[8]
NVP-BEZ235mTOR/PI3K20.7 (mTOR), 4 (PI3Kα)[]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)Rapamycin GI50 (µM)
MCF-7Breast0.50.01[10]
A549Lung0.8>10
U87-MGGlioblastoma0.6>10
PC-3Prostate1.2>10

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay

This protocol details the procedure to determine the direct inhibitory effect of this compound on mTOR kinase activity.

Materials:

  • Active mTOR enzyme (recombinant)

  • Inactive S6K1 protein (substrate)[11]

  • This compound (or other test compounds)

  • ATP

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[11]

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, active mTOR enzyme, and inactive S6K1 substrate.

  • Add varying concentrations of this compound or control compounds to the reaction mixture.

  • Initiate the kinase reaction by adding a final concentration of 100 µM ATP.[11]

  • Incubate the reaction at 30°C for 30 minutes.[11]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-S6K1 (Thr389).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence imager.

  • Strip the membrane and re-probe with an antibody against total S6K1 for loading control.

  • Quantify the band intensities to determine the IC50 value of this compound.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or control compounds for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI50 value.

Protocol 3: Western Blot Analysis of mTOR Pathway Modulation

This protocol is used to confirm the mechanism of action of this compound by observing the phosphorylation status of key mTOR pathway proteins in treated cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-β-actin[14][15]

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence imager.

  • Analyze the changes in the phosphorylation levels of Akt, S6K1, and 4E-BP1 relative to their total protein levels and the loading control (β-actin).

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2->Akt pS473 Five_MT This compound Five_MT->mTORC1 Five_MT->mTORC2

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Compound This compound Kinase_Assay Protocol 1: In Vitro mTOR Kinase Assay Start->Kinase_Assay Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture IC50_Determination Determine IC50 (Direct Inhibition) Kinase_Assay->IC50_Determination End End: Preclinical Candidate Characterization IC50_Determination->End MTT_Assay Protocol 2: MTT Cell Proliferation Assay Cell_Culture->MTT_Assay Western_Blot Protocol 3: Western Blot Analysis Cell_Culture->Western_Blot GI50_Determination Determine GI50 (Anti-proliferative Effect) MTT_Assay->GI50_Determination GI50_Determination->End Mechanism_Confirmation Confirm Mechanism of Action (Pathway Modulation) Western_Blot->Mechanism_Confirmation Mechanism_Confirmation->End

Caption: Experimental workflow for characterizing this compound.

References

Application Notes & Protocols: Investigating the Mechanism of Action of 5-Methoxytryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxytryptophan (5-MTP), a metabolite of L-tryptophan, has emerged as a molecule with significant therapeutic potential.[1][2] Existing research highlights its potent anti-inflammatory, anti-fibrotic, and anti-cancer properties.[3][4][5] Studies have indicated that 5-MTP may exert its effects through the modulation of key signaling pathways, including the inhibition of p38 MAPK and NF-κB, and the induction of apoptosis via the PI3K/Akt/FoxO3a pathway.[1][3][5] These application notes provide a detailed experimental framework to elucidate the precise mechanism of action of 5-MTP, focusing on its anti-inflammatory and pro-apoptotic effects.

Hypothesized Mechanisms of Action:

Based on current literature, the primary hypothesized mechanisms of action for 5-MTP are:

  • Anti-inflammatory Effects: 5-MTP is proposed to inhibit inflammatory responses by suppressing the activation of the p38 MAPK and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokine production.[3][5]

  • Pro-apoptotic Effects in Cancer Cells: 5-MTP is hypothesized to induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt/FoxO3a signaling cascade.[1][2]

Experimental Design & Protocols

This section outlines a series of experiments to systematically investigate the hypothesized mechanisms of action of 5-MTP.

Part 1: Elucidating the Anti-inflammatory Mechanism of Action

Objective: To determine the effect of 5-MTP on the p38 MAPK and NF-κB signaling pathways in an inflammatory context.

Model System: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow:

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis culture Culture RAW 264.7 cells stimulate Treat with 5-MTP +/- LPS culture->stimulate elisa Cytokine Quantification (ELISA) stimulate->elisa western Western Blot Analysis stimulate->western qpcr Gene Expression Analysis (qPCR) stimulate->qpcr

Figure 1: Workflow for investigating the anti-inflammatory effects of 5-MTP.

Protocols:

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction).

  • Pre-treat cells with varying concentrations of 5-MTP (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 24 hours for cytokine analysis, 15-60 minutes for signaling pathway analysis).

2. Cytokine Quantification (ELISA):

  • Collect cell culture supernatants after treatment.

  • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.

3. Western Blot Analysis:

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-p38, total p38, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

4. Quantitative PCR (qPCR):

  • Isolate total RNA from the cells and reverse transcribe to cDNA.

  • Perform qPCR using primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation:

Table 1: Effect of 5-MTP on Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control
LPS (1 µg/mL)
5-MTP (10 µM) + LPS

| 5-MTP (50 µM) + LPS | | | |

Table 2: Densitometric Analysis of Western Blot Results (Fold Change vs. LPS)

Treatment p-p38/total p38 p-NF-κB/total NF-κB
LPS (1 µg/mL) 1.0 1.0
5-MTP (10 µM) + LPS

| 5-MTP (50 µM) + LPS | | |

Part 2: Investigating the Pro-Apoptotic Mechanism of Action

Objective: To assess the ability of 5-MTP to induce apoptosis and inhibit cell proliferation through the PI3K/Akt/FoxO3a pathway in cancer cells.

Model System: Colorectal cancer cell lines (e.g., HCT-116, HT-29).

Proposed Signaling Pathway:

G 5-MTP 5-MTP PI3K PI3K 5-MTP->PI3K inhibits Akt Akt PI3K->Akt activates FoxO3a FoxO3a Akt->FoxO3a inhibits Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis FoxO3a->Apoptosis promotes

References

Troubleshooting & Optimization

"improving the solubility of 5-Methoxytracheloside for in vitro studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methoxytracheloside during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended starting solvent?

A1: Like many natural product glycosides, this compound is expected to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. The most common initial solvent of choice is dimethyl sulfoxide (DMSO).[1] Other organic solvents such as ethanol or methanol can also be used.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary significantly. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. You should always perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Lower the final concentration: Your target concentration may be above the solubility limit of the compound in the final aqueous medium.

  • Use a co-solvent system: Adding a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.[3]

  • Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent.[3][4]

  • Utilize solubility enhancers: Excipients like cyclodextrins can form inclusion complexes with the compound, increasing its apparent solubility.[5][6]

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[1][2] The choice of solvent will depend on the specific compound and the tolerance of your experimental system. For some applications, co-solvent systems like ethanol/water or methanol/water mixtures might be effective.[7][8]

Troubleshooting Guide

Issue 1: Poor Dissolution of this compound Powder
  • Problem: The compound does not fully dissolve in the initial organic solvent.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solutions:

    • Increase Solvent Volume: Add more solvent in small increments until the compound dissolves completely.

    • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath to provide mechanical agitation and break up compound aggregates.

Issue 2: Compound Precipitation Upon Dilution
  • Problem: A precipitate forms when the organic stock solution is added to the aqueous buffer.

  • Possible Cause: The compound's solubility limit in the final aqueous medium is exceeded.

  • Solutions:

    • Serial Dilutions: Prepare intermediate dilutions in a mixture of the organic solvent and the aqueous buffer before making the final dilution.

    • Co-solvency: Incorporate a co-solvent (e.g., ethanol, propylene glycol) into the final aqueous medium to increase the compound's solubility.[3][9]

    • pH Adjustment: If this compound has ionizable functional groups, systematically adjust the pH of the aqueous buffer to see if solubility improves.[3]

    • Complexation with Cyclodextrins: Use cyclodextrins to encapsulate the hydrophobic compound, thereby increasing its aqueous solubility.[5][6]

Data Presentation: Solubility Enhancement Strategies

The following table can be used to systematically record and compare the effectiveness of different methods for improving the solubility of this compound.

Method Solvent/Vehicle System Maximum Achieved Concentration (µM) Observations (e.g., Precipitation, Clarity)
Control 100% Aqueous Buffer (e.g., PBS)
Co-solvency 1% DMSO in Aqueous Buffer
0.5% DMSO in Aqueous Buffer
1% Ethanol in Aqueous Buffer
pH Adjustment Aqueous Buffer, pH 6.0
Aqueous Buffer, pH 7.4
Aqueous Buffer, pH 8.0
Complexation 10 mM HP-β-Cyclodextrin in Buffer
20 mM HP-β-Cyclodextrin in Buffer

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent
  • Weigh out a precise amount of this compound powder.

  • Add a calculated volume of high-purity DMSO (or ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm that no particulates are present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Solubility with Co-solvents
  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 20 mM in DMSO).

  • Prepare your final aqueous buffer (e.g., cell culture medium) containing a specific concentration of a co-solvent (e.g., 1% ethanol).

  • Add a small volume of the stock solution to the co-solvent-containing buffer and mix immediately to achieve the desired final concentration.

  • Visually inspect for any signs of precipitation.

  • Include a vehicle control containing the same concentration of the organic solvent and co-solvent in your experiment.

Protocol 3: Enhancing Solubility with Cyclodextrins
  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer at various concentrations (e.g., 10 mM, 20 mM, 50 mM).

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Alternatively, add a small volume of a concentrated organic stock solution of the compound to the cyclodextrin solution while vortexing.

  • Stir or shake the mixture at room temperature for several hours or overnight to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can then be determined using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow start Start: Insoluble This compound stock_sol Prepare Concentrated Stock (e.g., 10-50 mM) start->stock_sol dmso Solvent: DMSO stock_sol->dmso dilute Dilute in Aqueous Buffer stock_sol->dilute check_sol Precipitation? dilute->check_sol success Soluble: Proceed with Assay check_sol->success No troubleshoot Troubleshoot Solubility check_sol->troubleshoot Yes troubleshooting_pathway start Precipitation Observed option1 Option 1: Use Co-solvent start->option1 option2 Option 2: Adjust pH start->option2 option3 Option 3: Use Cyclodextrin start->option3 protocol1 Add Ethanol or PEG to final buffer option1->protocol1 protocol2 Test pH range (e.g., 6.0 - 8.0) option2->protocol2 protocol3 Add HP-β-CD to final buffer option3->protocol3 evaluate Evaluate Solubility and Assay Compatibility protocol1->evaluate protocol2->evaluate protocol3->evaluate

References

Technical Support Center: Overcoming Resistance to 5-Methoxytracheloside (5-MT)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on cellular resistance mechanisms specifically to 5-Methoxytracheloside (5-MT) is limited in publicly available scientific literature. This guide is therefore based on established principles of drug resistance observed with other cytotoxic and targeted agents in cancer cell lines. The troubleshooting steps and experimental protocols provided are general best-practice approaches for investigating drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound (5-MT)?

While specific literature is scarce, based on its chemical structure (a lignan), 5-MT is hypothesized to act as a topoisomerase II inhibitor. Topoisomerase II is a critical enzyme that alters DNA topology to facilitate processes like replication and transcription. By inhibiting this enzyme, 5-MT is thought to induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.

Q2: My cells are showing reduced sensitivity to 5-MT. What are the potential reasons?

Reduced sensitivity or acquired resistance to a compound like 5-MT can arise from several molecular mechanisms.[1][2][3] These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[4][5]

  • Target Alteration: Mutations in the gene encoding topoisomerase II (TOP2A) that prevent 5-MT from binding effectively.

  • Drug Inactivation: Altered cellular metabolism that leads to the detoxification or inactivation of the 5-MT compound.[1]

  • Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of 5-MT-induced DNA damage.[6][7]

  • Enhanced DNA Repair: Upregulation of DNA repair mechanisms that can efficiently fix the double-strand breaks caused by 5-MT.[1]

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) that make the cells resistant to programmed cell death.[1]

Q3: How can I confirm that my cell line has genuinely developed resistance to 5-MT?

The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of 5-MT in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[8][9] A significant increase in the IC50 value is a clear indicator of resistance.[9] This is typically measured using a cell viability assay like the MTT or CellTiter-Glo assay.[10]

Q4: What are the essential first steps when troubleshooting suspected 5-MT resistance?

Before diving into complex mechanistic studies, it's crucial to rule out common experimental issues:[8][11][12][13]

  • Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.[8]

  • Verify Compound Integrity: Ensure your 5-MT stock solution is stable and has not degraded. Test its activity on a known sensitive cell line.

  • Authenticate Cell Line: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination, as both can significantly alter experimental outcomes.[12]

  • Optimize Assay Conditions: Review your cell viability assay protocol, paying close attention to cell seeding density, drug incubation time, and reagent concentrations.[11][12][14]

Q5: How can I develop a stable 5-MT resistant cell line for further study?

A drug-resistant cell line can be generated by continuous exposure to the drug over a prolonged period.[9] This involves treating the parental cell line with an initial concentration of 5-MT (e.g., the IC20) and gradually increasing the concentration in a stepwise manner as the cells adapt and resume proliferation.[9] This process can take several months.

Troubleshooting Guides

This section provides a structured approach to investigating the underlying mechanisms of 5-MT resistance.

Guide 1: Is Increased Drug Efflux the Cause of Resistance?
  • Question: Are my resistant cells pumping 5-MT out more effectively than the sensitive cells?

  • Hypothesis: The resistant cell line overexpresses ABC transporter proteins like P-glycoprotein (P-gp).

  • Experimental Approach:

    • Co-treatment with an Efflux Pump Inhibitor: Perform a 5-MT dose-response experiment in the resistant cell line in the presence and absence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A). A significant decrease in the 5-MT IC50 in the presence of the inhibitor suggests the involvement of P-gp.

    • Protein Expression Analysis: Compare the protein levels of P-gp (and other transporters like MRP1 and BCRP) in the parental and resistant cell lines using Western blotting or flow cytometry.

    • Functional Assay: Use a fluorescent P-gp substrate like Rhodamine 123. Resistant cells with high P-gp activity will retain less of the dye compared to sensitive cells. This difference should be reversible by a P-gp inhibitor.

Guide 2: Has the Drug Target (Topoisomerase II) Been Altered?
  • Question: Is there a change in the target protein that prevents 5-MT from working?

  • Hypothesis: The resistant cells have mutations in the TOP2A gene or have altered its expression.

  • Experimental Approach:

    • Gene Sequencing: Extract genomic DNA from both parental and resistant cell lines and sequence the coding region of the TOP2A gene to identify potential mutations.

    • Expression Analysis: Quantify TOP2A mRNA levels using qRT-PCR and Topoisomerase II protein levels using Western blotting to check for downregulation in the resistant line.

Guide 3: Are Bypass Signaling Pathways Activated?
  • Question: Are the resistant cells using alternative survival pathways to overcome 5-MT-induced damage?

  • Hypothesis: Pro-survival pathways, such as PI3K/Akt or MAPK/ERK, are hyperactivated in the resistant cell line.

  • Experimental Approach:

    • Phospho-protein Analysis: Use Western blotting to compare the phosphorylation status (a marker of activation) of key proteins in these pathways (e.g., p-Akt, p-ERK) between sensitive and resistant cells, both at baseline and after 5-MT treatment.

    • Combination Therapy: Test the effect of combining 5-MT with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor like Wortmannin). Synergistic cell killing would support this hypothesis.

Data Presentation

Quantitative data should be organized systematically to facilitate clear comparisons.

Table 1: Comparison of 5-MT IC50 Values in Parental and Resistant Cell Lines

Cell Line5-MT IC50 (µM)Fold Resistance
Parental Line1.5 ± 0.21.0
Resistant Line45.2 ± 3.130.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of P-gp Inhibitor on 5-MT IC50 in Resistant Cells

Treatment Condition5-MT IC50 (µM) in Resistant LineReversal Factor
5-MT alone45.2 ± 3.1-
5-MT + Verapamil (10 µM)2.1 ± 0.321.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]

  • Drug Treatment: Prepare serial dilutions of 5-MT in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Expression
  • Cell Lysis: Treat parental and resistant cells with or without 5-MT. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody (e.g., anti-P-gp, anti-p-Akt, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Pgp P-gp (Efflux Pump) MT_ext 5-MT (extracellular) Pgp->MT_ext Efflux (Resistance) MT_int 5-MT (intracellular) MT_ext->MT_int Uptake MT_int->Pgp Topo2 Topoisomerase II MT_int->Topo2 Inhibition DNA_breaks DNA Double-Strand Breaks Topo2->DNA_breaks Induces Apoptosis Apoptosis DNA_breaks->Apoptosis Triggers Bypass Pro-Survival Signaling (e.g., PI3K/Akt) Bypass->Apoptosis Inhibition (Resistance)

Caption: Hypothetical mechanism of 5-MT action and potential resistance pathways.

Experimental Workflow Diagram

G cluster_investigation Mechanistic Investigation start Reduced 5-MT Efficacy Observed confirm Confirm Resistance (IC50 Assay) Parental vs. Suspected Resistant start->confirm is_resistant Significant IC50 Increase? confirm->is_resistant efflux Test Drug Efflux (P-gp inhibitor co-treatment, Western Blot, Rhodamine Assay) is_resistant->efflux Yes stop Troubleshoot Assay Conditions (Compound, Cells, Protocol) is_resistant->stop No target Analyze Target (TOP2A sequencing, Expression analysis) efflux->target bypass Probe Bypass Pathways (Phospho-protein analysis, Combination with inhibitors) target->bypass end Identify Resistance Mechanism bypass->end

Caption: Workflow for investigating and confirming 5-MT resistance in cell lines.

Troubleshooting Logic Diagram

G q1 Is the IC50 of 5-MT significantly higher in the test cell line? a1_yes Resistance is Confirmed q1->a1_yes Yes a1_no Check Basic Issues q1->a1_no No q2 Does a P-gp inhibitor (e.g., Verapamil) restore sensitivity? a1_yes->q2 c1 Verify 5-MT stock activity a1_no->c1 c2 Authenticate cell line (STR) a1_no->c2 c3 Check for contamination a1_no->c3 a2_yes Mechanism likely involves P-gp mediated efflux. q2->a2_yes Yes a2_no Investigate other mechanisms. q2->a2_no No q3 Are pro-survival pathways (e.g., p-Akt) hyperactivated in the resistant line? a2_no->q3 a3_yes Mechanism likely involves bypass signaling. q3->a3_yes Yes a3_no Consider target mutation (TOP2A sequencing). q3->a3_no No

Caption: Decision tree for troubleshooting the cause of 5-MT resistance.

References

Optimizing 5-Methoxytracheloside Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Methoxytracheloside (5-MT) in in vivo experiments. Due to the limited availability of direct data for 5-MT, this guide leverages information from studies on the closely related lignan, Tracheloside (TCS), to provide foundational guidance. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound for in vivo administration?

A1: Proper solubilization of lignans like 5-MT is critical for ensuring bioavailability and consistent results. Lignans often have poor water solubility. While specific data for 5-MT is unavailable, a common vehicle for the related compound Tracheloside is a 5% Kolliphor solution. For other poorly soluble compounds, a common formulation involves a multi-component solvent system. A typical approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline. It is crucial to prepare the working solution fresh on the day of the experiment to avoid precipitation.

Q2: What is a recommended starting dose for 5-MT in a mouse model?

A2: There is no established dosage for this compound in the scientific literature. However, a study on Tracheloside in a mouse model of colorectal cancer metastasis used oral gavage doses of 25 mg/kg and 50 mg/kg daily.[1][2] These doses were reported to be non-toxic, as indicated by stable body weights in the treated mice.[1] This range can serve as a preliminary starting point for dose-finding studies with 5-MT.

Q3: What are the expected pharmacokinetic properties of lignans like 5-MT?

A3: Pharmacokinetic studies of various lignans, such as those from flaxseed, indicate that they can have low to moderate oral bioavailability.[3][4] For instance, secoisolariciresinol diglucoside (SDG) has very low oral bioavailability, while its aglycone form, secoisolariciresinol (SECO), shows moderate bioavailability.[3][4] Lignans can also exhibit high systemic clearance and short half-lives.[3][4] Researchers should be aware that the bioavailability of 5-MT when administered as part of a plant extract may differ from that of the pure compound.[5]

Q4: What is the potential mechanism of action of this compound?

A4: The precise mechanism of action for this compound is not well-defined. However, the related compound Tracheloside has been shown to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in colorectal cancer cells.[2] It was observed to upregulate p16 and downregulate cyclin D1 and CDK4.[2] Furthermore, Tracheloside can induce mitochondria-mediated apoptosis and regulate the Bcl-2 family of proteins.[2] It also appears to inhibit cancer cell metastasis by regulating markers of the epithelial-mesenchymal transition (EMT).[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable efficacy Insufficient dosage, poor bioavailability, compound instability.1. Perform a dose-escalation study to determine the optimal dose.2. Re-evaluate the formulation and administration route. Consider intraperitoneal (IP) injection for higher bioavailability.3. Ensure the compound is fully solubilized and prepare fresh solutions for each experiment.
Unexpected Toxicity or Animal Distress The dose is too high, or the vehicle is causing adverse effects.1. Immediately reduce the dosage or cease administration.2. Run a vehicle-only control group to assess the tolerability of the solvent.3. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).
High variability in results Inconsistent dosing, improper animal handling, or variability in compound formulation.1. Ensure accurate and consistent administration techniques (e.g., oral gavage, IP injection).2. Standardize the preparation of the dosing solution to ensure homogeneity.3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Dosage of Tracheloside (TCS) in a Mouse Model

CompoundAnimal ModelDoses AdministeredAdministration RouteObserved OutcomeReference
Tracheloside (TCS)BALB/c mice25 mg/kg and 50 mg/kg (daily)OralReduced lung metastasis of colorectal cancer cells; No significant changes in body weight.[1]

Table 2: Pharmacokinetic Parameters of Select Lignans in Rats

CompoundAdministration RouteDoseOral Bioavailability (%)Key FindingsReference
Secoisolariciresinol diglucoside (SDG)Oral & IV40 mg/kg (oral), 20 mg/kg (IV)0High systemic clearance, short half-life.[3][4]
Secoisolariciresinol (SECO)Oral & IV40 mg/kg (oral), 20 mg/kg (IV)25Moderate oral bioavailability.[3][4]
Enterodiol (ED)Oral & IV10 mg/kg (oral), 5 mg/kg (IV)<1High systemic clearance, short half-life.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is adapted from methodologies used for poorly soluble lignans.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh the required amount of 5-MT powder.

    • Prepare a stock solution by dissolving the 5-MT in DMSO. For example, create a 25 mg/mL stock solution. Use sonication if necessary to ensure it is fully dissolved.

    • To prepare the final working solution, sequentially add the co-solvents. For a final concentration of 2.5 mg/mL, you can follow this example for a 1 mL solution:

      • Add 100 µL of the 25 mg/mL 5-MT stock in DMSO to a sterile tube.

      • Add 400 µL of PEG300 and mix thoroughly by vortexing.

      • Add 50 µL of Tween-80 and vortex again until the solution is clear.

      • Add 450 µL of saline to reach the final volume of 1 mL. Vortex thoroughly.

    • Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.

    • Prepare this working solution fresh before each administration.

Protocol 2: In Vivo Dose-Finding Study Workflow
  • Literature Review & Dose Selection: Based on data from related compounds like Tracheloside, select a starting dose range (e.g., 10, 25, and 50 mg/kg).

  • Vehicle Preparation: Prepare the vehicle solution as described in Protocol 1.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle-only control group.

  • Administration: Administer 5-MT or vehicle via the chosen route (e.g., oral gavage) at a consistent time each day.

  • Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint Analysis: At the end of the study period, collect relevant tissues or blood samples for analysis based on your experimental goals (e.g., tumor size, biomarker levels).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal effective and non-toxic dose.

Visualizations

DoseFindingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase cluster_conclusion Conclusion LitReview 1. Literature Review (Select Starting Doses) Formulation 2. Formulation Development (Vehicle Selection) LitReview->Formulation Acclimatization 3. Animal Acclimatization Formulation->Acclimatization Grouping 4. Grouping & Randomization (Vehicle, Low, Mid, High Dose) Acclimatization->Grouping Dosing 5. Daily Administration Grouping->Dosing Monitoring 6. Toxicity Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Endpoint 7. Endpoint Analysis (Efficacy Assessment) Monitoring->Endpoint OptimalDose 8. Determine Optimal Dose Endpoint->OptimalDose

Caption: Workflow for an in vivo dose-finding experiment.

TroubleshootingFlow Start Issue: No Efficacy Observed CheckDose Is the dose based on a dose-response study? Start->CheckDose CheckBioavailability Is the compound's bioavailability known/assumed? CheckDose->CheckBioavailability Yes ActionDose Action: Perform dose-escalation study (e.g., 10, 25, 50, 100 mg/kg). CheckDose->ActionDose No CheckFormulation Is the formulation clear and prepared fresh? CheckBioavailability->CheckFormulation Yes ActionRoute Action: Consider alternative route (e.g., IP injection) to bypass first-pass metabolism. CheckBioavailability->ActionRoute No ActionFormulation Action: Re-evaluate vehicle. Use sonication to ensure complete dissolution. CheckFormulation->ActionFormulation No ActionPK Consider a pilot PK study to determine Cmax and Tmax. CheckFormulation->ActionPK Yes

Caption: Troubleshooting logic for lack of experimental efficacy.

SignalingPathway MT This compound (Hypothesized) CellCycle Cell Cycle Progression MT->CellCycle Inhibits Apoptosis Apoptosis MT->Apoptosis Induces EMT Epithelial-Mesenchymal Transition (EMT) MT->EMT Inhibits CDK Cyclin D1 / CDK4 CellCycle->CDK Bcl2 Bcl-2 Family Apoptosis->Bcl2 EMTMarkers Snail, Vimentin, etc. EMT->EMTMarkers Proliferation Tumor Cell Proliferation CDK->Proliferation Bcl2->Proliferation Inhibits Metastasis Cancer Metastasis EMTMarkers->Metastasis

Caption: Hypothesized signaling pathways based on Tracheloside.

References

"troubleshooting 5-Methoxytracheloside synthesis impurities"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxytracheloside Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and logical synthetic approach for this compound involves a two-stage process:

  • Synthesis of the Aglycone (5-Methoxytrachelogenin): This is typically achieved through the construction of the γ-butyrolactone lignan core. A plausible method is the alkylation of a pre-formed γ-butyrolactone with a suitable aromatic partner.

  • Glycosylation: The synthesized aglycone is then glycosylated, usually on a phenolic hydroxyl group, with a protected glucose derivative. This is followed by a deprotection step to yield the final this compound.

Q2: I am observing low yields in the glycosylation step. What are the potential causes and solutions?

Low yields in the glycosylation reaction are a frequent issue.[1][2] Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.[3]

  • Poor Reactivity of Glycosyl Donor/Acceptor: The inherent reactivity of your glycosyl donor and the steric hindrance of the aglycone (the acceptor) are critical.[1]

    • Solution: Consider using a more reactive glycosyl donor. If you are using a glycosyl bromide, ensure it is freshly prepared. For the acceptor, ensure the hydroxyl group is not sterically hindered.

  • Suboptimal Reaction Conditions: The choice of promoter, solvent, and temperature is crucial for efficient glycosylation.[2][3]

    • Solution: Experiment with different promoters (e.g., silver triflate, NIS/TfOH). The solvent can also influence the outcome; for instance, ethereal solvents may favor certain stereochemistries.[3] Temperature control is also vital; many glycosylations are initiated at low temperatures and gradually warmed.[3][4]

  • Presence of Moisture: Glycosylation reactions are often highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.[2]

    • Solution: Ensure all glassware is flame-dried, and use anhydrous solvents. The use of molecular sieves is highly recommended to scavenge any residual moisture.[2]

Q3: My final product is showing multiple spots on TLC/HPLC, even after purification. What are these impurities likely to be?

The presence of multiple spots suggests a mixture of compounds. Common impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the aglycone (5-Methoxytrachelogenin) or the glycosyl donor.

  • Diastereomers: If the stereochemistry of the glycosidic bond is not well-controlled, you may have a mixture of α and β anomers.

  • Partially Deprotected Intermediates: If the deprotection step is incomplete, you may have compounds with some protecting groups still attached.

  • Side-Products from Glycosylation: Side reactions such as orthoester formation or elimination can occur during glycosylation.[3]

Q4: How can I improve the stereoselectivity of the glycosylation reaction?

Achieving high stereoselectivity is a key challenge in glycoside synthesis. The following factors can influence the stereochemical outcome:

  • Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor can direct the stereochemistry. Acyl groups (like acetyl or benzoyl) at C-2 typically lead to the formation of 1,2-trans glycosides through neighboring group participation.[5][6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stereoselectivity.

  • Promoter System: Different promoters can favor the formation of different anomers.

Q5: What are the best methods for purifying the final this compound product?

Purification of glycosides often requires chromatographic techniques.

  • Flash Column Chromatography: This is a standard method for initial purification. A silica gel stationary phase with a gradient of polar solvents (e.g., ethyl acetate/methanol in dichloromethane or chloroform) is commonly used.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase prep-HPLC is very effective.[7][8] A C18 column with a mobile phase of acetonitrile/water or methanol/water is a common choice.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of the aglycone Incomplete reaction during the formation of the γ-butyrolactone ring.Ensure anhydrous conditions. Check the quality and stoichiometry of reagents. Optimize reaction temperature and time.
Side reactions during alkylation.Use appropriate protecting groups for sensitive functionalities. Control the addition of reagents to minimize side reactions.
Glycosylation reaction is not proceeding Inactive glycosyl donor or promoter.Use a freshly prepared and activated glycosyl donor. Ensure the promoter is not degraded.
Sterically hindered hydroxyl group on the aglycone.Consider modifying the aglycone structure or using a less sterically demanding protecting group nearby.
Formation of a mixture of anomers (α and β) Lack of stereochemical control during glycosylation.Use a glycosyl donor with a participating group at C-2 (e.g., an acetyl group) to favor the formation of the 1,2-trans product.[5][6] Optimize the solvent and promoter system.
Incomplete deprotection of the glycoside Harsh or inefficient deprotection conditions.For acetyl protecting groups, Zemplén deacetylation (catalytic sodium methoxide in methanol) is a common and mild method.[10] If enzymatic deprotection is used, ensure the enzyme is active and the pH is optimal.[11]
Difficulty in purifying the final product Co-elution of impurities with the product.Optimize the mobile phase for flash chromatography to improve separation. If co-elution persists, use preparative HPLC with a different stationary phase or mobile phase system.[7][8]
Product decomposition during workup or purification Lability of the glycosidic bond to acidic conditions.Avoid strongly acidic conditions during workup and purification. Use a neutral or slightly basic aqueous wash.

Experimental Protocols

Protocol 1: Glycosylation of 5-Methoxytrachelogenin (A Plausible Method)

This protocol describes a general procedure for the glycosylation of the 5-Methoxytrachelogenin aglycone using a protected glycosyl donor.

Materials:

  • 5-Methoxytrachelogenin (aglycone)

  • Acetobromoglucose (glycosyl donor)

  • Silver triflate (promoter)

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Methoxytrachelogenin (1 equivalent) and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Cool the mixture to -40°C.

  • In a separate flame-dried flask, dissolve acetobromoglucose (1.5 equivalents) and silver triflate (1.5 equivalents) in anhydrous DCM.

  • Slowly add the solution of the glycosyl donor and promoter to the cooled solution of the aglycone.

  • Stir the reaction mixture at -40°C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Acetylated Glycoside

This protocol describes the removal of acetyl protecting groups from the glycoside.

Materials:

  • Protected this compound

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Amberlite IR120 H+ resin

  • Dichloromethane

Procedure:

  • Dissolve the protected this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction by adding Amberlite IR120 H+ resin until the pH is neutral.

  • Filter the mixture and wash the resin with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC if necessary.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation & Deprotection start Starting Materials reaction1 γ-Butyrolactone Formation start->reaction1 reaction2 Alkylation reaction1->reaction2 aglycone 5-Methoxytrachelogenin reaction2->aglycone glycosylation Glycosylation aglycone->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (HPLC) deprotection->purification final_product This compound purification->final_product troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_starting_materials Check Starting Material Purity start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_reaction_conditions check_workup Analyze Workup & Purification start->check_workup change_reagents Change Donor/Promoter check_starting_materials->change_reagents optimize_conditions Optimize Reaction Conditions check_reaction_conditions->optimize_conditions ensure_anhydrous Ensure Anhydrous Conditions check_reaction_conditions->ensure_anhydrous improve_purification Modify Purification Method check_workup->improve_purification

References

"stability issues of 5-Methoxytracheloside in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of my 5-Methoxytracheloside stock solution over time. What could be the cause?

A1: A decrease in concentration of this compound, a glycoside, is likely due to chemical instability, leading to degradation. The primary pathway of degradation for glycosides is the hydrolysis of the glycosidic bond.[1][2] This can be influenced by several factors in your solution, including pH, temperature, and exposure to light.

Q2: What are the most critical factors affecting the stability of this compound in solution?

A2: The most critical factors are typically pH and temperature. Glycosidic linkages are susceptible to acid- and base-catalyzed hydrolysis.[1][2][3] Elevated temperatures will accelerate this degradation process.[4][5] Additionally, exposure to strong oxidizing agents or UV light can also lead to degradation.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is recommended to:

  • Control the pH: Prepare solutions in a buffer system that is close to neutral (pH 6-8), unless your experimental conditions require otherwise. It is best to determine the pH of maximum stability experimentally.[6]

  • Maintain Low Temperatures: Store stock solutions at or below -20°C. For working solutions, keep them on ice and prepare them fresh before use.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to avoid contaminants that could catalyze degradation.

  • Degas Solvents: For long-term storage or when working with sensitive assays, degassing the solvent can help to remove dissolved oxygen and minimize oxidative degradation.

Q4: I have to work at a low or high pH. What should I do?

A4: If your experiment requires acidic or alkaline conditions, be aware that the stability of this compound will likely be compromised. In this case, you should:

  • Limit Exposure Time: Add the compound to the acidic or basic solution immediately before your measurement or analysis.

  • Run Controls: Include a time-zero control and controls that are incubated for the same duration as your experiment to quantify the extent of degradation.

  • Characterize Degradants: Be aware that you may be observing the effects of degradation products in your assay.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent results between experiments. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles. Re-evaluate your storage conditions (temperature, light exposure).
Appearance of new peaks in my HPLC/LC-MS analysis. Chemical degradation of this compound.This is a strong indication of instability. Perform a forced degradation study (see experimental protocol below) to identify the conditions that are causing the degradation. This will help you to understand the degradation profile.[7][8]
Loss of biological activity of the compound. The compound has degraded into inactive forms.Confirm the integrity of your compound using an analytical technique like HPLC or LC-MS. If degradation is confirmed, follow the steps to minimize degradation outlined in the FAQs.
Precipitate forms in my stock solution upon thawing. Poor solubility or compound degradation.First, ensure you have not exceeded the solubility limit in your chosen solvent. If solubility is not the issue, the precipitate could be a less soluble degradation product. Analyze the supernatant and the precipitate separately if possible.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating analytical methods.[7][9][10]

Objective: To determine the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., DAD or MS)

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample and dilute it to a suitable concentration for analysis. Analyze the stressed samples, along with an unstressed control, by a validated HPLC or UPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. Aim for 5-20% degradation to ensure that the degradation products are detectable.[10]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Solution & Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Evaluate Peak Purity and Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) MT This compound (Glycoside) MT_H Protonated Glycosidic Oxygen MT->MT_H Fast, Reversible MT_OH Deprotonated Hydroxyls MT->MT_OH Aglycone Aglycone (Trachelogenin derivative) Sugar Sugar Moiety MT_H->Aglycone Slow, Rate-Limiting + H₂O MT_H->Sugar Slow, Rate-Limiting + H₂O MT_OH->Aglycone Hydrolysis MT_OH->Sugar Hydrolysis

Caption: Hypothetical hydrolysis of a glycoside.

References

"reducing off-target effects of 5-Methoxytracheloside"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on 5-Methoxytracheloside is limited. The following information is largely based on studies of the related compound, Tracheloside, and the broader class of cardiac glycosides. Researchers should validate these findings for this compound in their specific experimental settings.

Troubleshooting Guides

This guide addresses potential issues researchers may encounter when working with this compound, with a focus on mitigating off-target effects.

Issue Possible Cause Troubleshooting Steps
High Cytotoxicity in Control Cell Lines Off-target activity, possibly through inhibition of Na+/K+-ATPase, which is a known effect of cardiac glycosides.1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your specific cell line. Start with a wide range of concentrations. 2. Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. 3. Positive Controls: Use a well-characterized cardiac glycoside like Digoxin as a positive control to benchmark the observed effects. 4. Na+/K+-ATPase Activity Assay: Directly measure the effect of this compound on Na+/K+-ATPase activity to confirm this as an on- or off-target effect.
Inconsistent Experimental Results 1. Compound Stability: Degradation of this compound in solution. 2. Cell Line Variability: Differences in the expression of target and off-target proteins across cell passages.1. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure consistency. 3. Standardized Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are kept consistent between experiments.
Unexpected Phenotypic Changes Activation of off-target signaling pathways. Tracheloside has been shown to affect the ERK1/2 pathway. Cardiac glycosides can influence MAPK/ERK and PI3K/Akt signaling.1. Pathway Analysis: Use techniques like western blotting to probe for the activation of known off-target pathways (e.g., phosphorylation of ERK1/2, Akt). 2. Inhibitor Studies: Use specific inhibitors of suspected off-target pathways in combination with this compound to see if the unexpected phenotype is rescued. 3. Kinase Profiling: If resources permit, perform a kinase profiling assay to identify a broader range of off-target kinases.
Lack of Desired On-Target Effect 1. Incorrect Dosage: The concentration used may be too low to elicit the desired on-target effect. 2. Cell-Specific Resistance: The target cell line may have intrinsic or acquired resistance mechanisms.1. Concentration Optimization: Titrate the concentration of this compound to find the optimal dose for the desired effect without inducing excessive toxicity. 2. Mechanism of Action Studies: Confirm the engagement of the intended target in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of this compound?

A1: Based on the related compound Tracheloside, the intended on-target effects may include anti-oxidant, anti-tumor, and anti-estrogenic activities.[1][2] One identified mechanism is the promotion of keratinocyte proliferation through the stimulation of ERK1/2 phosphorylation.[3]

Potential off-target effects , inferred from the broader class of cardiac glycosides, could include:

  • Inhibition of Na+/K+-ATPase: This is the primary mechanism of action for cardiac glycosides in cardiovascular applications but can be an off-target effect in other contexts, leading to cytotoxicity.[4]

  • Modulation of Signaling Pathways: Cardiac glycosides are known to influence key cellular signaling pathways such as MAPK/ERK and PI3K/Akt.[5][6]

  • Interaction with Nuclear Receptors: Some cardiac glycosides can interact with nuclear receptors, potentially leading to widespread changes in gene expression.[7]

  • Induction of Immunogenic Cell Death and Senolytic Effects: These have been observed with some cardiac glycosides and could be considered off-target effects depending on the research context.[5][6]

  • Cardiotoxicity: A major concern with cardiac glycosides is their potential for cardiotoxicity, often mediated by excessive intracellular calcium and the generation of reactive oxygen species (ROS), which can lead to arrhythmias.[8]

Q2: How can I minimize the off-target effects of this compound in my experiments?

A2: To minimize off-target effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect through careful dose-response studies.

  • Employ Specific Inhibitors: If a specific off-target pathway is suspected (e.g., ERK1/2), use a specific inhibitor for that pathway to dissect the on- and off-target effects.

  • Use Multiple Cell Lines: Compare the effects of this compound across different cell lines with varying expression levels of the intended target and potential off-targets.

  • Control for Na+/K+-ATPase Inhibition: If Na+/K+-ATPase inhibition is not the intended on-target effect, its activity should be monitored.

Q3: What are some key signaling pathways I should investigate when working with this compound?

A3: Based on available data for related compounds, it would be prudent to investigate the following pathways:

  • ERK1/2 Signaling Pathway: Tracheloside has been shown to promote keratinocyte proliferation via ERK1/2 phosphorylation.[3]

  • Apoptosis Pathway: Tracheloside has been observed to induce apoptosis in colorectal cancer cells.[1][2] Investigating key apoptosis markers like caspases and Bcl-2 family proteins would be relevant.

  • PI3K/Akt Signaling Pathway: This is a common pathway affected by cardiac glycosides and plays a crucial role in cell survival and proliferation.[5][6]

Quantitative Data

Due to the lack of specific IC50 values for this compound in the public domain, the following table provides a template for researchers to record their own data. For reference, cardiac glycosides typically exhibit cytotoxic effects in the nanomolar to low micromolar range. Tracheloside has been shown to affect cell migration and invasion at concentrations between 0.25 and 1 µM and induce apoptosis at concentrations between 10 and 100 µM in colorectal cancer cells.[1]

Table 1: Cytotoxicity of this compound in Various Cell Lines (Template)

Cell Line Cell Type Treatment Duration (hours) IC50 (µM) Notes
e.g., MCF-7Breast Adenocarcinoma48
e.g., A549Lung Carcinoma48
e.g., HEK293Human Embryonic Kidney48Control for non-cancerous cells

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This protocol is to assess the effect of this compound on the ERK1/2 signaling pathway.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations and time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: On-Target Validation cluster_phase3 Phase 3: Off-Target Investigation cluster_phase4 Phase 4: Data Interpretation start Start with this compound dose_response Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response ic50 Determine IC50 dose_response->ic50 on_target_assay On-Target Bioassay (e.g., Anti-tumor, Anti-oxidant) ic50->on_target_assay off_target_hypothesis Hypothesize Off-Target Pathways (e.g., Na+/K+-ATPase, Kinase signaling) on_target_assay->off_target_hypothesis pathway_analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) off_target_hypothesis->pathway_analysis ros_assay ROS Detection Assay off_target_hypothesis->ros_assay atpase_assay Na+/K+-ATPase Activity Assay off_target_hypothesis->atpase_assay interpretation Correlate On- and Off-Target Effects with Phenotype pathway_analysis->interpretation ros_assay->interpretation atpase_assay->interpretation

Caption: Experimental workflow for characterizing this compound effects.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Compound This compound Compound->RTK Activates? apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Mito Bax->Mito Pore formation Bcl2 Bcl-2 Bcl2->Bax CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Mito->CytochromeC Release Compound This compound Compound->Bcl2 Inhibits?

References

Technical Support Center: Refining Purification Methods for 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Methoxytracheloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract containing this compound is a complex mixture. Where do I begin with purification?

A1: It is recommended to start with a solvent partitioning or solid-phase extraction (SPE) to pre-purify or enrich your crude extract. This initial step helps to remove highly polar or non-polar impurities, which can interfere with subsequent chromatographic steps. A typical approach involves partitioning the extract between a non-polar solvent like n-hexane and a polar solvent mixture such as methanol-water.

Q2: I'm observing poor separation of this compound from other compounds during column chromatography. What can I do?

A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of your mobile phase is critical. If your compound is eluting too quickly with other impurities, decrease the polarity of the solvent system. Conversely, if it's taking too long to elute, gradually increase the polarity.

  • Check Column Packing: Uneven column packing can lead to channeling and poor separation. Ensure your column is packed uniformly without any air pockets.

  • Sample Loading: Overloading the column with too much crude sample can significantly reduce resolution. Try loading a smaller amount of your sample. If your compound has poor solubility in the elution solvent, consider dry-loading the sample onto the column.

  • Flow Rate: The flow rate of the mobile phase can impact separation. An optimal flow rate allows for proper equilibration of the analyte between the stationary and mobile phases.

Q3: My this compound seems to be degrading during the purification process. How can I minimize this?

A3: Glycosides like this compound can be sensitive to pH and temperature.

  • pH Control: Avoid strongly acidic or basic conditions during extraction and chromatography, as this can lead to hydrolysis of the glycosidic bond.

  • Temperature: Perform purification steps at room temperature or below if possible. Avoid prolonged heating during solvent evaporation.

  • Stability Testing: It can be beneficial to perform a quick stability test of your compound in the chosen solvents and on the stationary phase (e.g., silica) using techniques like two-dimensional TLC.

Q4: I'm experiencing peak tailing during HPLC analysis of this compound. What is the likely cause and solution?

A4: Peak tailing in HPLC is a common issue. Potential causes and solutions include:

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on your molecule, causing tailing. Adding a small amount of a competitive agent like triethylamine (TEA) or formic acid to the mobile phase can help to mask these silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Column Degradation: The column may be degraded or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound elutes too quickly (low resolution) Mobile phase is too polar.Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the proportion of hexane.
Compound elutes too slowly or not at all Mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate or methanol in your solvent system.
Streaking or tailing of bands Sample is not soluble in the mobile phase. Column is overloaded. Decomposition on silica gel.Dry-load the sample onto the column. Reduce the amount of sample loaded. Test compound stability on silica using TLC. Consider using a different stationary phase like alumina.
Cracked or channeled column bed Improper packing of the column. The column ran dry.Repack the column carefully to ensure a uniform bed. Always maintain the solvent level above the top of the stationary phase.
Guide 2: HPLC Purification Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak resolution Inappropriate mobile phase composition. Incorrect column choice. Suboptimal flow rate.Optimize the mobile phase by adjusting the solvent ratio or trying different solvents. Select a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. Optimize the flow rate; lower flow rates generally improve resolution but increase analysis time.
High backpressure Blockage in the system (e.g., clogged frit, tubing). Sample precipitation on the column. High mobile phase viscosity.Flush the system and column to remove any blockages. Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a less viscous mobile phase or increasing the column temperature.
Variable retention times Inconsistent mobile phase preparation. Fluctuations in column temperature. Column degradation.Prepare the mobile phase accurately and consistently. Degas the mobile phase before use. Use a column oven to maintain a constant temperature. Equilibrate the column thoroughly before each run. If the problem persists, the column may need to be replaced.
Ghost peaks appear in the chromatogram Contaminants in the mobile phase or from previous injections. Sample degradation.Use high-purity solvents for the mobile phase. Run a blank gradient to wash the column between samples. Investigate sample stability under the analytical conditions.

Experimental Protocols

Protocol 1: Dry-Loading a Sample for Column Chromatography
  • Dissolve your crude sample containing this compound in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the flask.

  • Gently swirl the flask to ensure the silica is fully suspended in the sample solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer the silica-adsorbed sample onto the top of your pre-packed chromatography column.

  • Add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Proceed with the elution of your column.

Protocol 2: General HPLC Method Optimization for this compound

This protocol provides a starting point for developing a robust HPLC purification method.

  • Column Selection: Begin with a standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Start with a simple isocratic mobile phase, such as a mixture of water (A) and methanol or acetonitrile (B).

    • Begin with a ratio like 50:50 (A:B) and adjust based on the retention time of this compound.

    • If isocratic elution does not provide adequate separation, develop a gradient elution method. Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over the course of the run.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to optimize resolution and analysis time.

  • Injection Volume: Begin with a small injection volume (e.g., 10 µL) to avoid column overload.

  • Optimization: Systematically vary one parameter at a time (e.g., mobile phase composition, gradient slope, flow rate) to achieve the best separation of this compound from impurities.

Visualizations

experimental_workflow crude_extract Crude Plant Extract solvent_partitioning Solvent Partitioning (e.g., Hexane/Methanol-Water) crude_extract->solvent_partitioning enriched_extract Enriched this compound Fraction solvent_partitioning->enriched_extract column_chromatography Silica Gel Column Chromatography enriched_extract->column_chromatography partially_purified Partially Purified Fractions column_chromatography->partially_purified hplc_purification Preparative HPLC (Reversed-Phase C18) partially_purified->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_compound->analysis

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent change_polarity Adjust Mobile Phase Polarity optimize_solvent->change_polarity check_loading Check Sample Loading change_polarity->check_loading good_separation Good Separation change_polarity->good_separation If successful dry_load Consider Dry Loading check_loading->dry_load If solubility is low repack_column Repack Column check_loading->repack_column If bands are uneven dry_load->good_separation repack_column->good_separation

Caption: A troubleshooting decision tree for poor separation in column chromatography.

Technical Support Center: 5-Methoxytracheloside Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of 5-Methoxytracheloside.

Disclaimer: Direct experimental data on the cell permeability of this compound is limited in publicly available literature. The information provided herein is based on studies of structurally similar lignan glycosides and flavonoids, and established methodologies for improving the cell permeability of natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a lignan glycoside. Lignans are a class of polyphenols with various reported biological activities. However, the glycoside moiety (a sugar molecule attached to the core structure) often increases the molecule's polarity and molecular weight, which can significantly hinder its ability to passively diffuse across cell membranes.[1] This poor cell permeability can lead to low bioavailability and limit its therapeutic efficacy in in vivo and in vitro models that require intracellular action.

Q2: How does the structure of this compound likely affect its permeability?

Based on the structure of the related compound Tracheloside, this compound is expected to have a relatively high molecular weight and be more hydrophilic due to the presence of the glycosidic group. Generally, flavonoid and lignan glycosides exhibit lower permeability across Caco-2 cell monolayers, a model for human intestinal absorption, compared to their aglycone (non-sugar) counterparts.[2][3][4] The hydroxyl groups on the sugar moiety contribute to its poor lipophilicity, which is a key factor for passive transcellular transport.

Q3: What are the primary strategies to overcome the poor cell permeability of this compound?

The main approaches focus on either modifying the compound or using advanced delivery systems:

  • Enzymatic Cleavage: Utilizing β-glucosidases to cleave the glycosidic bond and release the more permeable aglycone, 5-Methoxytrachelogenin. This can occur naturally in the gut through the action of the microbiome.

  • Prodrug Approach: Modifying the hydroxyl groups with lipophilic moieties to create a more membrane-permeable prodrug that is intracellularly converted back to the active compound.

  • Formulation Strategies: Encapsulating this compound in carrier systems to facilitate its transport across cell membranes. Common examples include:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds like glycosides in their aqueous core or intercalate them within the bilayer, improving their cellular uptake.[5][6][7]

    • Nanoparticles: Sub-micron sized particles made from polymers or lipids that can enhance the solubility, stability, and cellular uptake of encapsulated compounds.[8][9][10][11]

    • Microemulsions: Thermodynamically stable, isotropic mixtures of oil, water, and surfactant that can increase the solubility and permeability of poorly soluble compounds.

Troubleshooting Guides

Problem 1: Low apparent permeability (Papp) of this compound in Caco-2 assays.

Possible Causes:

  • Inherent low lipophilicity and high molecular weight: As discussed, the glycoside structure is the primary reason for poor passive diffusion.

  • Efflux transporter activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cells.[4]

  • Experimental conditions: Suboptimal pH, buffer composition, or cell monolayer integrity can affect permeability results.

Solutions:

  • Confirm Monolayer Integrity: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the Caco-2 cell monolayer is intact. A drop in TEER might indicate cytotoxicity of the compound or compromised tight junctions.

  • Investigate Efflux: Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of active efflux. This can be confirmed by co-incubating with known efflux pump inhibitors like verapamil (for P-gp).

  • Employ Permeation Enhancers: Include non-toxic permeation enhancers in the formulation, though this approach requires careful validation for in vivo applications.

  • Test Formulation Strategies: Compare the Papp of free this compound with its liposomal or nanoparticle formulations. A significant increase in the Papp value for the formulated compound would indicate successful enhancement of permeability.

Problem 2: Inconsistent results in Parallel Artificial Membrane Permeability Assay (PAMPA).

Possible Causes:

  • Compound instability: this compound might be degrading in the assay buffer.

  • Poor solubility: The compound may not be fully dissolved in the donor compartment, leading to an underestimation of its permeability.

  • Membrane integrity issues: The artificial membrane may not be properly formed or could be disrupted by the compound or solvent.

Solutions:

  • Assess Compound Stability: Analyze the concentration of this compound in the donor and acceptor wells at the end of the experiment to check for degradation.

  • Improve Solubility: Use co-solvents (e.g., DMSO, ethanol) in the donor buffer, but keep the concentration low (typically <1%) to avoid disrupting the artificial membrane.

  • Verify Membrane Integrity: Use a known low-permeability marker compound in a control well to ensure the membrane is not leaky.

  • Optimize PAMPA Conditions: Experiment with different lipid compositions for the artificial membrane to better mimic the target biological barrier.

Data Presentation

Table 1: Physicochemical Properties of Tracheloside (as a proxy for this compound)

PropertyValueSource
Molecular FormulaC27H34O12--INVALID-LINK--[1]
Molecular Weight550.6 g/mol --INVALID-LINK--[1]
XLogP3-AA-1.3--INVALID-LINK--
Hydrogen Bond Donor Count7--INVALID-LINK--
Hydrogen Bond Acceptor Count12--INVALID-LINK--

Note: A negative XLogP3-AA value indicates high hydrophilicity, which is consistent with poor passive permeability.

Table 2: Caco-2 Permeability of Selected Flavonoid Glycosides and their Aglycones

CompoundTypeApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Reference
QuercetinAglycone1.70 ± 0.11--INVALID-LINK--[12]
Quercetin-3-O-glucosideGlycoside8.5 ± 0.9--INVALID-LINK--
Rutin (Quercetin-3-O-rutinoside)Glycoside0.4--INVALID-LINK--
KaempferolAglycone1.17 ± 0.13--INVALID-LINK--[12]
Kaempferol-3-O-rutinosideGlycoside< 0.1--INVALID-LINK--
GenisteinAglycone27.5--INVALID-LINK--
Genistin (Genistein-7-O-glucoside)Glycoside0.5--INVALID-LINK--

This table illustrates the general trend of lower permeability for glycosides compared to their corresponding aglycones. Interestingly, some studies show that a higher degree of glycosylation can sometimes lead to increased permeability, possibly through interaction with active transporters.[12]

Table 3: Effect of Formulation on Flavonoid Permeability and Bioavailability

CompoundFormulationImprovementReference
IsoscutellareinLiposomesImproved growth inhibiting activity compared to free form--INVALID-LINK--[5]
QuercetinLiposomesIncreased therapeutic impact in vitro and in vivo--INVALID-LINK--[7]
Catechin & Epigallocatechin gallateChitosan NanoparticlesEnhanced intestinal absorption (1.5-fold increase in plasma concentration for EGCG)--INVALID-LINK--[8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above 250 Ω·cm².

  • Preparation of Test Compound: Dissolve this compound in a suitable vehicle (e.g., HBSS with a low percentage of DMSO) to the desired concentration.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - for efflux):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux (μmol/s), A is the surface area of the membrane (cm²), and C0 is the initial concentration in the donor chamber (μmol/cm³).

Protocol 2: Liposome Formulation for this compound (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_permeability_assessment Permeability Assessment cluster_troubleshooting Troubleshooting & Analysis cluster_solution_development Solution Development cluster_validation Validation Problem Poor in vivo efficacy or in vitro activity of this compound Caco2 Caco-2 Permeability Assay Problem->Caco2 PAMPA PAMPA Assay Problem->PAMPA Efflux Bi-directional Transport (Efflux Ratio) Caco2->Efflux Metabolism Metabolic Stability Assessment Caco2->Metabolism Solubility Solubility & Stability Checks PAMPA->Solubility Prodrug Prodrug Synthesis Efflux->Prodrug Liposomes Liposomal Formulation Metabolism->Liposomes Nanoparticles Nanoparticle Formulation Metabolism->Nanoparticles Solubility->Liposomes Solubility->Nanoparticles Re_evaluate Re-evaluate Permeability of Formulated Compound Liposomes->Re_evaluate Nanoparticles->Re_evaluate Prodrug->Re_evaluate InVivo In Vivo Pharmacokinetic Studies Re_evaluate->InVivo

Caption: Experimental workflow for addressing poor cell permeability.

signaling_pathways cluster_lignan Lignan Glycoside (e.g., this compound) cluster_pathways Potential Intracellular Signaling Pathways cluster_effects Cellular Effects Lignan This compound Nrf2 Nrf2/ARE Pathway Lignan->Nrf2 activates NFkB NF-κB Pathway Lignan->NFkB inhibits MAPK MAPK Pathway Lignan->MAPK modulates PI3K PI3K/Akt Pathway Lignan->PI3K modulates Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Cell_Survival Cell Survival/Apoptosis Modulation MAPK->Cell_Survival PI3K->Cell_Survival

Caption: Potential signaling pathways affected by lignan glycosides.[13][14][15]

References

Technical Support Center: 5-Methoxytracheloside Toxicity Mitigation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the toxicity and mitigation of 5-Methoxytracheloside in animal models is currently limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on general principles of toxicology and pharmacology and may not be specific to this compound. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before proceeding with extensive experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the known toxic effects of this compound in animal models? Currently, there is no specific information available in the scientific literature detailing the toxic effects of this compound in any animal model. Researchers should perform initial dose-ranging studies to identify potential target organs and clinical signs of toxicity.
Are there any established protocols for mitigating the toxicity of this compound? Due to the lack of specific toxicity data for this compound, there are no established mitigation protocols. The development of such protocols would first require a thorough characterization of its toxicological profile.
What should I do if I observe unexpected adverse effects in my animal models? If unexpected adverse effects occur, immediately document all clinical signs, reduce or cease administration of this compound, and provide supportive care to the animals. Consider collecting tissue samples for histopathological analysis to identify the affected organs.
How can I determine a safe starting dose for my experiments? In the absence of existing data, a conservative approach is recommended. Start with very low doses and use a dose escalation study design (e.g., a modified Fibonacci series) in a small number of animals to identify a dose that is well-tolerated before proceeding to larger efficacy studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High mortality rate in treated animals - Dose of this compound is too high.- Rapid administration leading to acute toxicity.- Vehicle used for administration is toxic.- Conduct a dose-response study to determine the LD50 (lethal dose for 50% of the population).- Administer the compound more slowly (e.g., slow bolus injection or infusion).- Run a vehicle-only control group to rule out vehicle-induced toxicity.
Significant weight loss in treated animals - Reduced food and water intake due to malaise.- Gastrointestinal toxicity.- Systemic toxicity affecting metabolism.- Monitor food and water consumption daily.- Provide palatable, high-energy food supplements.- Perform a gross necropsy and histopathology of the gastrointestinal tract and liver.
Observed neurotoxicity (e.g., tremors, seizures, ataxia) - Direct effect of this compound on the central nervous system.- Reduce the dose.- Consider co-administration of an anticonvulsant or neuroprotective agent, depending on the observed signs and hypothesized mechanism.- Cease the experiment and conduct a full neurological assessment.
Signs of organ damage (e.g., elevated liver enzymes, abnormal kidney function tests) - Hepatotoxicity or nephrotoxicity.- Collect blood samples for clinical chemistry analysis.- Perform histopathological examination of the liver and kidneys.- Consider dose reduction or discontinuation.

Experimental Protocols

As there are no specific published studies on mitigating the toxicity of this compound, the following are generalized protocols that can be adapted.

1. Acute Toxicity Study (Dose-Ranging)

  • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Methodology:

    • Use a small group of animals (e.g., 3-5 per dose group) of a single sex.

    • Administer single, escalating doses of this compound.

    • Observe animals continuously for the first 4 hours and then periodically for up to 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record the time of death for any fatalities.

    • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

2. Sub-chronic Toxicity Study

  • Objective: To evaluate the potential cumulative toxic effects of repeated dosing.

  • Methodology:

    • Select at least three dose levels based on the acute toxicity data (e.g., a high dose that produces some toxicity, a low dose that is non-toxic, and an intermediate dose).

    • Administer this compound daily for a set period (e.g., 28 or 90 days).

    • Include a control group receiving the vehicle only.

    • Monitor animals daily for clinical signs of toxicity and measure body weight and food consumption weekly.

    • Collect blood and urine samples at regular intervals for hematology, clinical chemistry, and urinalysis.

    • At the end of the study, perform a full necropsy and histopathological examination of all major organs.

Visualizations

Logical Workflow for Investigating and Mitigating Toxicity

Toxicity_Workflow start Start: Limited information on This compound toxicity dose_ranging Conduct Acute Dose-Ranging Study (e.g., LD50 determination) start->dose_ranging observe_acute Observe for Acute Toxic Effects (e.g., mortality, clinical signs) dose_ranging->observe_acute sub_chronic Design Sub-chronic Toxicity Study (multiple dose levels) observe_acute->sub_chronic If compound shows potential observe_chronic Monitor for Chronic Toxic Effects (e.g., weight loss, organ damage) sub_chronic->observe_chronic identify_target Identify Target Organs and Mechanisms of Toxicity observe_chronic->identify_target develop_mitigation Develop Mitigation Strategy (e.g., dose adjustment, supportive care) identify_target->develop_mitigation test_mitigation Test Mitigation Strategy in Animal Model develop_mitigation->test_mitigation end End: Establish safer experimental protocol test_mitigation->end

Caption: A logical workflow for systematically investigating and mitigating the toxicity of a compound with limited prior data.

Hypothetical Signaling Pathway of Drug-Induced Liver Injury

Liver_Toxicity_Pathway compound This compound metabolism Hepatic Metabolism (e.g., CYP450 enzymes) compound->metabolism reactive_metabolite Reactive Metabolite Formation metabolism->reactive_metabolite oxidative_stress Oxidative Stress reactive_metabolite->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction reactive_metabolite->mitochondrial_dysfunction apoptosis Hepatocyte Apoptosis oxidative_stress->apoptosis mitochondrial_dysfunction->apoptosis liver_injury Liver Injury apoptosis->liver_injury antioxidant Potential Mitigation: Antioxidant Co-administration antioxidant->oxidative_stress Inhibits

Caption: A hypothetical signaling pathway illustrating potential mechanisms of drug-induced liver injury and a possible point of therapeutic intervention.

Validation & Comparative

A Comparative Efficacy Analysis: Tracheloside vs. 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability: While this guide aims to provide a comprehensive comparison of the efficacy of Tracheloside and 5-Methoxytracheloside, a thorough search of scientific literature and databases did not yield any available research or experimental data for "this compound." Therefore, this guide will focus on presenting the documented efficacy of Tracheloside, supported by experimental data and protocols. The absence of information on this compound prevents a direct comparative analysis at this time.

Efficacy of Tracheloside: A Data-Driven Overview

Tracheloside, a plant lignan, has demonstrated notable biological activity in several in vitro studies. Research has primarily focused on its role in promoting skin wound healing through keratinocyte proliferation and its potential as an anti-cancer agent in colorectal cancer models.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the efficacy of Tracheloside from the available research.

Biological Effect Model System Concentration Observed Effect Reference
Keratinocyte ProliferationHaCaT cells1 µg/ml13.98% increase in cell proliferation after 24 hours[1]
5 µg/ml18.82% increase in cell proliferation after 24 hours[1]
10 µg/ml17.94% increase in cell proliferation after 24 hours[1]
Wound Healing (Scratch Assay)HaCaT cells1 µg/ml38.14% increase in healing activity compared to control[1]
5 µg/ml106.13% increase in healing activity compared to control[1]
10 µg/ml72.83% increase in healing activity compared to control[1]
ERK1/2 PhosphorylationHaCaT cells1 µg/ml1.3-fold increase in phosphorylated ERK1/2[1]
5 µg/ml1.67-fold increase in phosphorylated ERK1/2[1]
10 µg/ml2.73-fold increase in phosphorylated ERK1/2[1]
Anti-Cancer (Cell Viability)CT26 colorectal cancer cells100 µMSignificant decrease in cell viability after 24 hours[2]
SW480 & SW620 colorectal cancer cells100 µMSlight inhibition of cell viability after 72-96 hours[2]
Apoptosis InductionCT26 colorectal cancer cells10 µM2.1% early apoptotic cells, 7.9% late apoptotic cells[2]
50 µM7.3% early apoptotic cells, 8.2% late apoptotic cells[2]
100 µM9.2% early apoptotic cells, 8.9% late apoptotic cells[2]

Signaling Pathway and Experimental Workflow

Tracheloside-Induced ERK1/2 Signaling Pathway in Keratinocytes

Tracheloside promotes keratinocyte proliferation, a key process in wound healing, by activating the ERK1/2 signaling pathway.[1][3][4] The diagram below illustrates this mechanism.

Tracheloside_ERK1_2_Pathway cluster_0 Tracheloside Tracheloside MEK MEK Tracheloside->MEK Activates Cell_Membrane ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 Nucleus Nucleus p_ERK1_2->Nucleus Gene_Expression Gene Expression (e.g., Cyclin D1) Nucleus->Gene_Expression Cell_Proliferation Keratinocyte Proliferation Gene_Expression->Cell_Proliferation

Caption: Tracheloside-induced ERK1/2 phosphorylation leading to keratinocyte proliferation.

Experimental Workflow: In Vitro Wound Healing Assay

The scratch assay is a common method to evaluate the effect of a compound on cell migration and proliferation, mimicking the process of wound healing.[1]

Wound_Healing_Workflow A 1. Seed HaCaT cells in a 6-well plate to confluence B 2. Create a linear scratch with a sterile pipette tip A->B C 3. Wash with PBS to remove cellular debris B->C D 4. Add serum-free medium with various concentrations of Tracheloside C->D E 5. Incubate for 24 hours at 37°C with 5% CO2 D->E F 6. Image scratched areas at 0 and 24 hours post-treatment E->F G 7. Analyze images to calculate the percentage of scratch closure F->G

References

A Comparative Guide to the Anti-Cancer Effects of Tracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Tracheloside (TCS), a naturally occurring phenolic compound, with established chemotherapeutic agents. The data presented herein is intended to support further research and development of novel anti-cancer therapies.

Executive Summary

Tracheloside has demonstrated significant anti-cancer properties, particularly in colorectal cancer models.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a promising candidate for further investigation.[1][3] This guide compares the cytotoxic effects of Tracheloside with two widely used chemotherapy drugs, 5-Fluorouracil (5-FU) and Doxorubicin, and details the signaling pathways it modulates.

Comparative Cytotoxicity

The cytotoxic effects of Tracheloside, 5-Fluorouracil, and Doxorubicin on various colorectal cancer cell lines are summarized below. While direct IC50 values for Tracheloside are not extensively reported, available data indicates a significant reduction in cell viability at micromolar concentrations.

CompoundCell LineConcentration/IC50Exposure TimeCitation
Tracheloside CT26 (murine colorectal carcinoma)Significant decrease at 100 µM24 hours[3]
SW480 (human colorectal adenocarcinoma)Slight inhibition at 10-100 µM72-96 hours[3]
SW620 (human colorectal adenocarcinoma)Slight inhibition at 10-100 µM72-96 hours[3]
5-Fluorouracil HCT-116 (human colorectal carcinoma)13.5 µM3 days[1]
HT-29 (human colorectal adenocarcinoma)11.25 µM5 days[1]
SW620 (human colorectal adenocarcinoma)13 µg/ml48 hours[4]
LS174T (human colorectal adenocarcinoma)8.785 µMNot Specified[5]
SW48 (human colorectal adenocarcinoma)19.85 µM48 hours[6]
Doxorubicin HCT-116 (human colorectal carcinoma)24.30 µg/mlNot Specified[2]
COLO 320DM (human colorectal adenocarcinoma)1163 ng/mlNot Specified[7]
SK-CO-1 (human colorectal carcinoma)28.5 ng/mlNot Specified[7]
LS174T (human colorectal adenocarcinoma)324 ng/mlNot Specified[7]

Mechanism of Action: Signaling Pathways

Tracheloside exerts its anti-cancer effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Cell Cycle Arrest

Tracheloside induces G0/G1 phase cell cycle arrest in colorectal cancer cells.[3] This is achieved by upregulating the cyclin-dependent kinase inhibitor p16 and downregulating the expression of Cyclin D1 and CDK4.[3]

G1_Arrest Tracheloside Tracheloside p16 p16 Tracheloside->p16 Upregulates CyclinD1_CDK4 Cyclin D1/CDK4 Complex Tracheloside->CyclinD1_CDK4 Downregulates p16->CyclinD1_CDK4 Inhibits G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_Transition Promotes

Fig. 1: Tracheloside-induced G0/G1 cell cycle arrest pathway.
Apoptosis Induction

Tracheloside promotes apoptosis through the intrinsic (mitochondrial) pathway.[3] It alters the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift results in the activation of caspase-9 and caspase-3, culminating in programmed cell death.[3]

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Tracheloside Tracheloside Tracheloside->Bax Upregulates Tracheloside->Bcl2_BclxL Downregulates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 2: Intrinsic apoptosis pathway induced by Tracheloside.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of Tracheloside.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of Tracheloside A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability relative to untreated controls G->H

Fig. 3: Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells (e.g., CT26, SW480, SW620) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Tracheloside (e.g., 1 to 100 µM). Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated controls.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Details:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Tracheloside for 48 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

Protocol Details:

  • Cell Treatment: Treat cells with various concentrations of Tracheloside for a specified time (e.g., 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Tracheloside demonstrates promising anti-cancer activity in colorectal cancer cells by inducing G0/G1 cell cycle arrest and apoptosis through the mitochondrial pathway.[3] Its distinct mechanism of action, compared to conventional chemotherapeutics like 5-Fluorouracil and Doxorubicin, suggests its potential as a novel therapeutic agent or as an adjunct in combination therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a more precise cytotoxic profile across a broader range of cancer cell lines.

References

A Comparative Analysis of the Anti-Inflammatory Prowess of Lignans: Tracheloside/Trachelogenin, Arctigenin, and Matairesinol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This comparison reveals that while all examined lignans exhibit significant anti-inflammatory properties, their mechanisms and potency can vary. Arctigenin and Matairesinol are extensively studied, with robust data supporting their inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. Tracheloside, and its more active form Trachelogenin, also demonstrate notable anti-inflammatory effects, primarily through the modulation of the IL-17/MAPK signaling pathway. The collective evidence underscores the potential of these lignans as valuable candidates for the development of novel anti-inflammatory therapeutics.

Comparative Data on Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of the selected lignans based on available experimental evidence.

LignanTargetAssay SystemKey Findings
Tracheloside IL-6, IL-17, COX-2, MMPs, JNK, p38TNF-α induced MH7A cellsEffectively inhibited the release of IL-6 and IL-17. Reduced the production of COX-2, MMP2, MMP3, MMP9, JNK, p-JNK, p38, and p-p38.[1]
Trachelogenin Intestinal Barrier FunctionCaco-2 cell monolayersIncreased transepithelial electrical resistance (TEER) and decreased ovalbumin (OVA) flux, suggesting enhancement of intestinal barrier function, which can mitigate inflammation. Trachelogenin was found to be the active compound in vivo.[2][3][4]
Arctigenin NO, TNF-α, IL-6, iNOSLPS-stimulated RAW 264.7 macrophagesDose-dependently suppressed LPS-stimulated NO production and the secretion of TNF-α and IL-6. Strongly inhibited the expression and enzymatic activity of iNOS.
Matairesinol NO, iNOS, COX-2, Src, ERK1/2, NF-κBLPS-induced BV2 microglia cellsInhibited microglia activation by reducing the production of nitric oxide and the expression of iNOS and COX-2 in a concentration-dependent manner (6.25, 12.5, 25 μM). Blocked LPS-mediated microglia migration and inhibited Src and ERK1/2-NF-κB pathways.[3]
Matairesinol TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP1Sepsis-mediated brain injury in rats and LPS-stimulated microgliaHampered the expression of pro-inflammatory factors. Dampened the phosphorylation of MAPK, JNK, and NF-κB.[5]

Signaling Pathways and Mechanisms of Action

Lignans exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are primary targets for many of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Lignans such as Arctigenin and Matairesinol have been shown to inhibit this pathway, thereby suppressing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Release Lignans Arctigenin, Matairesinol Lignans->IKK Inhibition Genes Pro-inflammatory Genes NFkB_n->Genes Transcription MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Lignans Tracheloside, Matairesinol Lignans->p38 Inhibition of Phosphorylation Lignans->JNK Inhibition of Phosphorylation Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis CellCulture Cell Culture (e.g., RAW 264.7) LignanTreatment Pre-treatment with Lignan CellCulture->LignanTreatment InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) LignanTreatment->InflammatoryStimulus Supernatant Collect Supernatant InflammatoryStimulus->Supernatant CellLysate Prepare Cell Lysate InflammatoryStimulus->CellLysate GriessAssay Griess Assay (NO measurement) Supernatant->GriessAssay ELISA ELISA (Cytokine measurement) Supernatant->ELISA WesternBlot Western Blot (Protein expression) CellLysate->WesternBlot

References

Unraveling the Anti-Inflammatory Action of 5-Methoxytracheloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumptive mechanism of action of 5-Methoxytracheloside, a lignan isolated from Trachelospermum asiaticum, against established anti-inflammatory agents. While direct experimental validation for this compound is emerging, its structural similarity to other bioactive lignans from the same genus, such as Tracheloside and Arctigenin, provides a strong basis for its proposed mechanism. This document cross-validates this hypothesis by comparing its likely biological activity with two well-characterized anti-inflammatory compounds: the corticosteroid Dexamethasone and the natural sesquiterpene lactone Parthenolide.

At a Glance: Comparative Efficacy on Inflammatory Markers

The following table summarizes the expected inhibitory effects of this compound in comparison to Dexamethasone and Parthenolide on key inflammatory mediators and signaling proteins. The data for this compound is inferred from studies on structurally related lignans.

Target MoleculeThis compound (Predicted)DexamethasoneParthenolide
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) High InhibitionHigh InhibitionHigh Inhibition
Inflammatory Enzymes (COX-2, iNOS) Moderate to High InhibitionHigh InhibitionHigh Inhibition
NF-κB Activation High InhibitionHigh InhibitionHigh Inhibition
MAPK Phosphorylation (p38, JNK, ERK) Moderate InhibitionIndirect InhibitionModerate Inhibition

Delving into the Mechanism: The NF-κB and MAPK Signaling Pathways

Inflammation is a complex biological response tightly regulated by intracellular signaling cascades. Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence suggests that many natural and synthetic anti-inflammatory compounds exert their effects by modulating these pathways.

Based on the activity of related lignans like tracheloside and arctigenin, this compound is predicted to inhibit the activation of NF-κB and the phosphorylation of key MAPK proteins.[1][2][3][4][5]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1. Simplified NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that translates extracellular stimuli into a wide range of cellular responses, including inflammation. This pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In mammals, the three major MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, ultimately resulting in the expression of inflammatory genes.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induces

Figure 2. Generalized MAPK signaling cascade.

Comparative Analysis of a Putative this compound Mechanism

This compound (Predicted Mechanism)

As a lignan from the Trachelospermum genus, this compound is hypothesized to inhibit inflammation by targeting both the NF-κB and MAPK pathways. This dual-pronged attack would effectively reduce the expression of a broad spectrum of inflammatory mediators. The proposed mechanism involves the inhibition of IKK, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation. Additionally, it is likely to suppress the phosphorylation of p38 and JNK MAP kinases.

Dexamethasone: A Glucocorticoid Benchmark

Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR). The activated GR complex can interfere with NF-κB signaling in several ways. One key mechanism is the induction of IκBα gene expression, which enhances the sequestration of NF-κB in the cytoplasm.[6][7] The GR can also directly bind to the p65 subunit of NF-κB, preventing its transcriptional activity.[8]

Parthenolide: A Natural NF-κB Inhibitor

Parthenolide, a sesquiterpene lactone found in the plant feverfew, is a well-documented inhibitor of the NF-κB pathway.[9][10] Its primary mode of action is the direct inhibition of the IκB kinase (IKK) complex, which is a critical upstream activator of NF-κB.[11] By inhibiting IKK, parthenolide prevents the phosphorylation and degradation of IκBα, thus keeping NF-κB in its inactive cytoplasmic state.[12]

Experimental Protocols for Mechanism Validation

To experimentally validate the proposed mechanism of action of this compound and compare it to other agents, the following standard experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are suitable models for in vitro inflammation studies.

  • Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of this compound, Dexamethasone, or Parthenolide for a specified time before LPS stimulation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS).

  • Procedure:

    • Extract total RNA from treated and untreated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To determine the protein levels of key signaling molecules and their phosphorylation status.

  • Procedure:

    • Lyse cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), p38, JNK, and ERK.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

NF-κB Reporter Assay
  • Objective: To directly measure the transcriptional activity of NF-κB.

  • Procedure:

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

    • Treat the cells with the compounds and LPS as described above.

    • Lyse the cells and measure luciferase activity using a luminometer.

The following workflow diagram illustrates the general experimental procedure for investigating the anti-inflammatory effects of a compound.

Experimental_Workflow cluster_assays Downstream Assays Cell Culture Cell Culture Pre-treatment Pre-treatment with This compound or Alternatives Cell Culture->Pre-treatment LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Harvest Cells Harvest Cells LPS Stimulation->Harvest Cells qRT-PCR qRT-PCR for Gene Expression Harvest Cells->qRT-PCR Western Blot Western Blot for Protein Phosphorylation Harvest Cells->Western Blot Reporter Assay NF-kB Reporter Assay Harvest Cells->Reporter Assay

Figure 3. General experimental workflow.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still needed, the existing data on related lignans strongly suggests its role as an inhibitor of the NF-κB and MAPK signaling pathways. This positions it as a promising candidate for further investigation as a novel anti-inflammatory agent. Its predicted dual-pathway inhibition offers a potentially advantageous therapeutic profile compared to agents with a more singular mechanism. The experimental protocols outlined in this guide provide a clear roadmap for the definitive elucidation of its molecular targets and a robust comparison with established anti-inflammatory drugs.

References

A Comparative Analysis of 5-Methoxytracheloside and its Aglycone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the lignan glycoside 5-Methoxytracheloside and its corresponding aglycone. This document synthesizes structural information, explores potential biological activities based on related compounds, and provides standardized experimental protocols for evaluation.

While direct experimental data for this compound is not extensively available in the public domain, this guide extrapolates from the known biological activities of its parent compound, Tracheloside, and its aglycone, Trachelogenin. The influence of methoxylation and glycosylation on the bioactivity of lignans is also considered to provide a predictive comparison.

Chemical Structures and Key Differences

Tracheloside is a dibenzylbutyrolactone lignan glycoside. Its structure consists of a central lactone ring substituted with two phenylpropyl units and a glucose molecule attached via a glycosidic bond. The aglycone of Tracheloside, known as Trachelogenin , is the molecule remaining after the removal of this glucose unit.

This compound , as the name implies, is a derivative of Tracheloside with an additional methoxy (-OCH3) group at the 5-position of one of the aromatic rings. Based on standard lignan nomenclature, this substitution would occur on the guaiacyl (4-hydroxy-3-methoxyphenyl) ring. The aglycone of this compound would be 5-Methoxytrachelogenin .

The primary structural differences, the presence of a glycosyl group and a methoxy group, are expected to significantly influence the physicochemical properties and biological activities of these compounds. Glycosylation generally increases water solubility and can affect bioavailability and metabolism[1][2][3]. Methoxylation can alter the electronic properties of the aromatic ring and impact receptor binding and metabolic stability.

Comparative Biological Activity: A Predictive Overview

Based on studies of Tracheloside, its aglycone, and other related lignans, a comparative overview of the potential biological activities of this compound and its aglycone can be postulated.

Biological ActivityThis compound (Glycoside)This compound AglyconeRationale
Antioxidant Activity Likely lowerLikely higherThe free hydroxyl groups on the aglycone are crucial for radical scavenging. Glycosylation often reduces this activity by masking a hydroxyl group[3].
Anti-inflammatory Activity Potentially significantPotentially more potentWhile glycosides can be active, the aglycone often exhibits stronger direct inhibition of inflammatory mediators. However, the glycoside may have better in vivo bioavailability[3].
Cytotoxicity/Anticancer Activity May exhibit activityLikely more potent in vitroStudies on Tracheloside show it inhibits the proliferation of colorectal cancer cells[4][5]. Aglycones of bioactive glycosides often show higher in vitro cytotoxicity[6].
Bioavailability Potentially higher in vivoLowerThe sugar moiety can improve solubility and facilitate absorption, although it may be cleaved by gut microbiota to release the active aglycone.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative bioactivities of this compound and its aglycone, the following experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To compare the free radical scavenging capacity of the glycoside and its aglycone.

Methodology:

  • Prepare stock solutions of this compound, its aglycone, and a positive control (e.g., Ascorbic Acid) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

  • Add 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound and its aglycone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of the compounds on a cancer cell line (e.g., HT-29 colon cancer cells).

Methodology:

  • Seed HT-29 cells in a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with a range of concentrations of this compound and its aglycone for 48 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Stock Solutions Stock Solutions Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Stock Solutions->Antioxidant Assay (DPPH) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Stock Solutions->Anti-inflammatory Assay (NO) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solutions->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Antioxidant Assay (DPPH)->IC50 Determination Anti-inflammatory Assay (NO)->IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination

Caption: Workflow for the comparative biological evaluation.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Aglycone This compound Aglycone Aglycone->IKK Inhibits

Caption: Postulated anti-inflammatory mechanism of the aglycone.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its aglycone. While direct experimental evidence for these specific compounds is limited, the provided information, based on the well-studied parent compounds and general structure-activity relationships of lignans, offers a solid foundation for future research. The outlined experimental protocols can be employed to generate the necessary quantitative data to fully elucidate the therapeutic potential of these molecules. Researchers are encouraged to perform these comparative studies to contribute valuable data to the field of natural product drug discovery.

References

A Comparative Guide to the Bioactivity of Tracheloside and its Aglycone, Trachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lignans Tracheloside and its aglycone form, Trachelogenin, are natural compounds isolated from plants of the Trachelospermum genus, notably Trachelospermum jasminoides. These compounds have garnered interest for their potential therapeutic properties, particularly their anti-inflammatory and anti-cancer activities. This guide provides a comparative overview of the experimental data available for Tracheloside and Trachelogenin, alongside established alternative drugs, Dexamethasone and Ibuprofen. A critical aspect of this guide is the assessment of the reproducibility of the cited experimental findings. It is important to note that while initial studies have shown promising results for these lignans, there is a conspicuous absence of dedicated studies on the reproducibility and validation of these findings in the current scientific literature. Therefore, the data presented herein should be interpreted as foundational, highlighting a need for further independent verification.

Comparative Analysis of Bioactive Properties

The following tables summarize the available quantitative data on the anti-inflammatory and anti-proliferative effects of Tracheloside, Trachelogenin, and their pharmaceutical alternatives.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAssayCell LineTargetIC50 / InhibitionReference
Tracheloside Inhibition of inflammatory factorsTNF-α induced MH7A cellsIL-6, IL-17, COX-2, MMPsEffective inhibition (specific IC50 not provided)[1]
Trachelogenin Nitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 macrophagesiNOSIC50 NO of 33.0 ± 0.8 ng/mL
Dexamethasone Glucocorticoid Receptor Binding-Glucocorticoid ReceptorIC50 = 38 nM
Ibuprofen COX Inhibition-COX-1IC50 = 13 µM[2]
Ibuprofen COX Inhibition-COX-2IC50 = 370 µM[2]

Table 2: Comparison of Anti-Proliferative Activity

CompoundCell LineCancer TypeIC50 / EffectReference
Tracheloside CT26Colorectal CancerSignificant decrease in viability at 100 µM after 24h[3]
Tracheloside SW480, SW620Colorectal CancerSlight inhibition at 10 and 100 µM after 72-96h[3]
Trachelogenin Saos-2OsteosarcomaIC50 < 5 µg/ml after 72h[4]
Trachelogenin MCF-7Breast CancerIC50 < 5 µg/ml after 72h[4]
Trachelogenin UACC-732Breast CarcinomaIC50 < 5 µg/ml after 72h[4]
Trachelogenin A549Lung AdenocarcinomaIC50 < 5 µg/ml after 72h[4]
Trachelogenin HT29Colorectal AdenocarcinomaIC50 < 5 µg/ml after 72h[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anti-Inflammatory Activity Assay: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[5]

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.[3]

  • Incubate overnight to allow for cell attachment and recovery.[3]

b. Cell Treatment:

  • The following day, remove the culture medium.

  • Add 100 µL of fresh medium containing LPS (typically 10-100 ng/mL) to stimulate the cells.[3]

  • Concurrently, add 100 µL of medium containing the test compound (e.g., Tracheloside, Trachelogenin, or a control drug) at various concentrations. For robust results, it is advisable to prepare 2x concentrated solutions of both LPS and the test compound.[3]

c. Incubation and Sample Collection:

  • Incubate the treated cells for a specified period, typically 24 hours.[6]

  • After incubation, collect the cell culture supernatants to measure the concentration of secreted TNF-α.

d. Quantification of TNF-α (ELISA):

  • The concentration of TNF-α in the collected supernatants is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.[5]

Anti-Proliferative Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

a. Cell Seeding:

  • Seed the desired cancer cell line (e.g., CT26, Saos-2, MCF-7) into a 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

b. Compound Treatment:

  • The next day, treat the cells with various concentrations of the test compound (e.g., Tracheloside, Trachelogenin). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

d. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

e. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the known signaling pathway of Tracheloside and a general workflow for evaluating the bioactivity of natural compounds.

Tracheloside_Signaling_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR JNK JNK TNFR->JNK p38 p38 TNFR->p38 Tracheloside Tracheloside Tracheloside->JNK Tracheloside->p38 IL17_production IL-17 Production Tracheloside->IL17_production pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 AP1 AP-1 pJNK->AP1 pp38->AP1 AP1->IL17_production Inflammatory_Response Inflammatory Response (IL-6, COX-2, MMPs) IL17_production->Inflammatory_Response

Caption: Tracheloside's inhibition of the IL-17/MAPK signaling pathway.

Bioactivity_Screening_Workflow Start Natural Product (e.g., Tracheloside) Extraction Extraction & Isolation Start->Extraction In_Vitro In Vitro Assays Extraction->In_Vitro Anti_Inflammatory Anti-Inflammatory Assay (e.g., TNF-α inhibition) In_Vitro->Anti_Inflammatory Anti_Proliferative Anti-Proliferative Assay (e.g., MTT) In_Vitro->Anti_Proliferative Mechanism Mechanism of Action Studies Anti_Inflammatory->Mechanism Anti_Proliferative->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling In_Vivo In Vivo Animal Models Mechanism->In_Vivo Efficacy Efficacy & Toxicity Assessment In_Vivo->Efficacy End Lead Compound for Drug Development Efficacy->End

References

Unveiling the Binding Affinity of 5-Methoxytracheloside: A Comparative Analysis of Its Potential Targets

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers exploring the therapeutic potential of 5-Methoxytracheloside, offering a comparative analysis of its binding affinity to putative molecular targets. This guide provides a framework for experimental validation, including detailed protocols and comparative data from established modulators of the estrogen receptor and α-glucosidase, the potential targets identified based on the activity of the parent compound, Tracheloside.

Due to the limited publicly available data on the specific binding affinity and molecular target of this compound, this guide leverages experimental data for its parent compound, Tracheloside, and other relevant molecules. Tracheloside, a lignan glucoside isolated from safflower seeds, has demonstrated antiestrogenic properties and inhibitory effects on α-glucosidase. This suggests that this compound may exert its biological effects through similar mechanisms.

This comparative guide is intended to provide researchers with the necessary framework to experimentally confirm the binding affinity of this compound to these potential targets. By presenting data for well-characterized compounds and detailed experimental protocols, we aim to facilitate the investigation of this promising natural product.

Comparative Binding Affinity Data

The following tables summarize the binding affinities of known modulators for the potential targets of this compound: the Estrogen Receptor Alpha (ERα) and α-glucosidase. This data serves as a benchmark for researchers to compare their experimental findings for this compound.

Table 1: Comparative Binding Affinity for Estrogen Receptor Alpha (ERα)

CompoundTargetBinding Affinity (IC50/Ki/Kd)Assay Method
Estradiol Estrogen Receptor α (ERα)Ki: 0.13 nMRadioligand Binding Assay
Tamoxifen Estrogen Receptor α (ERα)IC50: 2.5 nMCompetitive Binding Assay
Tracheloside Estrogen Receptor α (ERα)Data not available-
This compound Estrogen Receptor α (ERα)To be determined -

Table 2: Comparative Inhibitory Activity against α-Glucosidase

CompoundTargetInhibitory Concentration (IC50)Assay Method
Acarbose α-GlucosidaseIC50: 1.1 µMEnzymatic Assay
Miglitol α-GlucosidaseIC50: 0.2 µMEnzymatic Assay
Tracheloside α-GlucosidaseData not available-
This compound α-GlucosidaseTo be determined -

Experimental Protocols

To facilitate the experimental validation of this compound's binding affinity, detailed protocols for key assays are provided below.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This protocol describes a common method to determine the binding affinity of a test compound to ERα by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Human recombinant ERα protein

  • [³H]-Estradiol (radioligand)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a reaction tube, combine the ERα protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound.

  • Include control tubes with no test compound (total binding) and tubes with a high concentration of a known non-radiolabeled ligand (e.g., unlabeled estradiol) to determine non-specific binding.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibitory effect of a test compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Test compound (this compound)

  • Phosphate buffer (e.g., pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the α-glucosidase enzyme solution and the test compound at different concentrations.

  • Pre-incubate the enzyme and the test compound for a defined period.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Stop the reaction by adding a sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase produces p-nitrophenol, which has a yellow color at alkaline pH.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Include control wells with the enzyme and substrate but no inhibitor (100% activity) and blank wells with the substrate but no enzyme.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing the Scientific Workflow

To guide the experimental process, the following diagrams illustrate the logical flow of the proposed research.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion A Activity of Tracheloside (Antiestrogenic, α-glucosidase inhibitor) C Hypothesized Targets: Estrogen Receptor & α-Glucosidase A->C B Structural Similarity of This compound B->C D Binding Affinity Assays (e.g., Competitive Binding, Enzymatic Assay) C->D E Determine IC50/Ki of This compound D->E F Compare with Known Modulators E->F G Confirm Target and Binding Affinity F->G estrogen_receptor_pathway cluster_ligand_binding Ligand Binding cluster_dimerization_translocation Dimerization & Translocation cluster_gene_regulation Gene Regulation 5MT This compound ER Estrogen Receptor 5MT->ER Binds ER_Dimer ER Dimerization ER->ER_Dimer Nucleus Nucleus ER_Dimer->Nucleus Translocation ERE Estrogen Response Element (DNA) Nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream 5MT This compound 5MT->Alpha_Glucosidase Inhibits

Benchmarking 5-Methoxytracheloside: A Comparative Analysis Against Standard-of-Care Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing quest for more effective and safer therapeutic agents, the naturally derived compound 5-Methoxytracheloside is emerging as a promising candidate, particularly in the realm of inflammatory diseases. This guide provides a comprehensive comparison of this compound against established standard-of-care anti-inflammatory drugs, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.

Recent investigations into the bioactivity of this compound, a lignan found in plants of the Trachelospermum genus, suggest potent anti-inflammatory properties. This aligns with the traditional use of these plants in managing inflammatory conditions. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways, a feature it shares with some of the most widely used anti-inflammatory drugs on the market.

Executive Summary of Comparative Efficacy

To contextualize the potential of this compound, this guide benchmarks its activity against two major classes of standard-of-care anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. While direct comparative clinical trial data for this compound is not yet available, preclinical data for structurally and functionally similar compounds, such as 5-methoxytryptophan (5-MTP), provide a strong basis for its anticipated therapeutic profile.

Compound/Drug ClassPrimary Mechanism of ActionKey Molecular TargetsPotential Advantages of this compound (Hypothesized)
This compound Inhibition of pro-inflammatory signaling pathwaysNF-κB, p38 MAPK, COX-2Potential for more targeted anti-inflammatory action with a favorable safety profile.
NSAIDs (Non-selective) Inhibition of cyclooxygenase (COX) enzymesCOX-1 and COX-2May offer reduced gastrointestinal side effects compared to non-selective NSAIDs.
NSAIDs (COX-2 selective) Selective inhibition of cyclooxygenase-2 (COX-2) enzymeCOX-2Potential for a broader anti-inflammatory effect by targeting multiple signaling pathways beyond COX-2.
Corticosteroids Broad immunosuppressive and anti-inflammatory effectsGlucocorticoid receptors, leading to altered gene expression of inflammatory mediatorsMay provide a more specific anti-inflammatory response with fewer systemic side effects associated with long-term steroid use.

Unraveling the Mechanism: A Focus on Inflammatory Pathways

Inflammation is a complex biological response involving a cascade of signaling pathways. A key player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).

Standard-of-care NSAIDs primarily exert their effect by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation[1][2][3]. Corticosteroids, on the other hand, have a broader mechanism, suppressing the expression of multiple inflammatory genes.

Preclinical evidence on related methoxy-compounds suggests that this compound may offer a more targeted approach by directly inhibiting the activation of NF-κB and the p38 MAPK signaling pathway[4][5][6][7][8]. This upstream regulation could lead to a more comprehensive suppression of the inflammatory response, including the downstream inhibition of COX-2 expression and the production of a wider array of inflammatory mediators.

Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling Cascade cluster_inhibition Points of Inhibition cluster_response Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation 5_Methoxytracheloside_p38 This compound 5_Methoxytracheloside_p38->p38_MAPK 5_Methoxytracheloside_NFkB This compound 5_Methoxytracheloside_NFkB->NFkB NSAIDs NSAIDs COX2 COX-2 NSAIDs->COX2 Nucleus->COX2 Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Expression Prostaglandins Prostaglandins COX2->Prostaglandins Experimental Workflow for In Vitro Anti-Inflammatory Assays cluster_assays Quantitative Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment induction LPS-induced Inflammation treatment->induction supernatant Collect Supernatant induction->supernatant cell_lysis Cell Lysis induction->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (COX-2) cell_lysis->western if Immunofluorescence (NF-κB) cell_lysis->if data_analysis Data Analysis (IC50) griess->data_analysis elisa->data_analysis western->data_analysis if->data_analysis

References

5-Methoxytryptophan: Bridging the Gap Between Benchtop and Preclinical Models in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro and In Vivo Validation of 5-Methoxytryptophan's Anti-Inflammatory Effects

For researchers and drug development professionals navigating the complexities of inflammatory diseases, the journey from a promising molecule in vitro to a validated therapeutic candidate in vivo is a critical juncture. This guide provides a comprehensive comparison of the experimental data supporting the anti-inflammatory properties of 5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan. By juxtaposing its effects in cellular assays with its performance in animal models of inflammation, we aim to provide a clear, data-driven perspective on its therapeutic potential.

Performance Comparison: In Vitro vs. In Vivo Findings

The anti-inflammatory activity of 5-MTP has been substantiated across a range of experimental systems. In vitro studies have elucidated its molecular mechanisms, demonstrating a direct impact on key inflammatory pathways. These findings have been subsequently validated in in vivo models, which offer a more complex physiological context, confirming the translational potential of this molecule.

Parameter In Vitro Findings In Vivo Findings Supporting Data Source
Model System Lipopolysaccharide (LPS)-stimulated macrophagesDextran sulfate sodium (DSS)-induced colitis in mice; LPS-induced systemic inflammation in mice[1][2][3]
Key Effect Inhibition of pro-inflammatory cytokine and mediator release (e.g., IL-6, COX-2)Reduction of intestinal inflammation, prevention of epithelial barrier damage, and rescue from organ failure and mortality in sepsis.[1][2][3][4]
Mechanism of Action Inhibition of NF-κB and p38 MAPK signaling pathways; suppression of M1 macrophage polarization.Attenuation of immune cell infiltration and inhibition of NF-κB and p38 MAPK activation in lung tissues.[1][2]
Clinical Relevance Human endothelial cells produce and release 5-MTP.Serum levels of 5-MTP are significantly decreased in septic patients compared to healthy individuals.[2][4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are pre-treated with varying concentrations of 5-MTP for 2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Analysis of Inflammatory Markers:

  • Western Blot: Cell lysates are collected to analyze the protein expression levels of key inflammatory mediators such as COX-2 and phosphorylated p38 MAPK and NF-κB.

  • ELISA: The supernatant is collected to measure the concentration of pro-inflammatory cytokines like IL-6 and TNF-α.

In Vivo Murine Model of Colitis

Induction of Colitis:

  • Male C57BL/6 mice, 8-10 weeks old, are used for the study.

  • Acute colitis is induced by administering 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.

Treatment Protocol:

  • Mice are randomly assigned to different groups: control, DSS only, and DSS with 5-MTP treatment.

  • 5-MTP is administered daily via intraperitoneal injection at a specified dose (e.g., 20 mg/kg) throughout the DSS treatment period.

Evaluation of Colitis Severity:

  • Disease Activity Index (DAI): Body weight, stool consistency, and the presence of blood in the stool are monitored daily.

  • Histological Analysis: At the end of the experiment, colon tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Immunofluorescence: Colon sections are stained for tight junction proteins (e.g., ZO-1) to evaluate epithelial barrier integrity.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further clarify the molecular interactions and experimental processes, the following diagrams are provided.

G cluster_0 In Vitro Experiment Workflow Macrophages Macrophage Culture Pretreat Pre-treatment with 5-MTP Macrophages->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Analysis Analysis of Inflammatory Markers (Western Blot, ELISA) Stimulate->Analysis

Caption: Workflow for in vitro anti-inflammatory experiments.

G cluster_1 In Vivo Colitis Model Workflow Mice C57BL/6 Mice Induction DSS Administration (in drinking water) Mice->Induction Treatment 5-MTP Treatment (i.p. injection) Induction->Treatment Evaluation Evaluation of Colitis Severity (DAI, Histology) Treatment->Evaluation

Caption: Workflow for the in vivo murine model of colitis.

G LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p38->Cytokines NFkB->Cytokines MTP 5-MTP MTP->p38 MTP->NFkB

Caption: 5-MTP's inhibitory effect on the LPS-induced inflammatory signaling pathway.

References

The Untapped Potential of 5-Methoxytracheloside: A Comparative Guide to Investigating Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While direct experimental evidence remains to be elucidated, the structural and functional similarities of 5-Methoxytracheloside to other well-researched lignans suggest a significant, yet unexplored, potential for synergistic therapeutic effects. This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the synergistic activities of this compound with other compounds, drawing parallels from related molecules and outlining robust experimental designs to test these hypotheses.

Hypothetical Synergistic Combinations and Mechanisms

Based on the known anticancer and signaling modulation properties of related lignans like Tracheloside and podophyllotoxin, this compound is a prime candidate for combination therapies, particularly in oncology. Tracheloside has been shown to inhibit the proliferation and metastasis of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[1][2] Furthermore, studies on flaxseed lignans have demonstrated their capacity to enhance the cytotoxic effects of conventional chemotherapeutic agents.[3] These findings provide a strong rationale for investigating this compound in combination with established anticancer drugs.

A plausible mechanism of synergy could involve the modulation of key signaling pathways. For instance, Tracheloside is known to stimulate the ERK1/2 pathway, which is involved in cell proliferation.[4][5] In a cancer context, this compound, possibly in combination with another agent, could potentially modulate this or other pathways like the NF-κB pathway, which is a known target of other anti-inflammatory lignans, to achieve a synergistic antitumor effect.[6]

Comparative Data on Lignan Synergism

To guide future research, the following table summarizes the observed synergistic effects of other lignans with various compounds, providing a benchmark for potential outcomes with this compound.

Lignan/DerivativeCombination CompoundCell Line(s)Observed Synergistic EffectReference
Secoisolariciresinol diglucoside (SDG)DoxorubicinMDA-MB-231, MCF-7Enhanced anti-cancer effect[6]
Flaxseed Lignans (Secoisolariciresinol and Enterolactone)Docetaxel, Doxorubicin, CarboplatinSKBR3, MDA-MB-231Enhanced cytotoxicity[3]
Enterolactone with MetforminChemotherapeutic drugsSKBR3Significantly decreased cancer cell viability[3]
PodophyllotoxinImiquimodNot specified (HPV infections)Equally efficient in treatment[7]

Proposed Experimental Protocols

To empirically validate the synergistic potential of this compound, the following experimental protocols are proposed:

Cell Viability and Synergy Quantification
  • Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent (e.g., Doxorubicin) and to quantify the synergy.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

    • Treat cells with a range of concentrations of this compound and the chosen chemotherapeutic agent, both individually and in combination.

    • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using an MTT or Calcein AM assay.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis and Cell Cycle Analysis
  • Objective: To investigate the effect of the synergistic combination on apoptosis and cell cycle progression.

  • Methodology:

    • Treat cancer cells with this compound, the chemotherapeutic agent, and the combination at synergistic concentrations.

    • For apoptosis analysis, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways
  • Objective: To elucidate the molecular mechanism of synergy by examining key signaling proteins.

  • Methodology:

    • Treat cells as described above.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins involved in relevant pathways (e.g., p-ERK, total ERK, NF-κB, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescence detection system.

Visualizing Potential Mechanisms and Workflows

To further clarify the proposed research strategy, the following diagrams illustrate a hypothetical signaling pathway for synergy and a general experimental workflow.

Synergy_Pathway cluster_0 This compound cluster_1 Chemotherapeutic Agent 5MT This compound Pathway_A ERK/MAPK Pathway 5MT->Pathway_A Pathway_B NF-κB Pathway 5MT->Pathway_B Chemo e.g., Doxorubicin Apoptosis_Mod Modulation of Apoptotic Proteins (Bcl-2, Bax) Chemo->Apoptosis_Mod Cell_Cycle_Arrest Cell Cycle Arrest Pathway_A->Cell_Cycle_Arrest Apoptosis Increased Apoptosis Pathway_B->Apoptosis Apoptosis_Mod->Apoptosis Synergistic\nAnticancer Effect Synergistic Anticancer Effect Cell_Cycle_Arrest->Synergistic\nAnticancer Effect Apoptosis->Synergistic\nAnticancer Effect

Caption: Hypothetical signaling pathways for the synergistic anticancer effect of this compound and a chemotherapeutic agent.

Experimental_Workflow Start Hypothesis: This compound has synergistic effects with Compound X Cell_Culture Select and Culture Relevant Cancer Cell Line Start->Cell_Culture Dose_Response Individual and Combination Dose-Response Studies Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (MTT) Dose_Response->Viability_Assay Synergy_Calc Calculate Combination Index (CI) Viability_Assay->Synergy_Calc Mechanism_Study Investigate Mechanism of Synergy (at synergistic concentrations) Synergy_Calc->Mechanism_Study Flow_Cytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Flow_Cytometry Western_Blot Signaling Pathway Analysis (Western Blot) Mechanism_Study->Western_Blot Conclusion Conclusion on Synergistic Effect and Mechanism Flow_Cytometry->Conclusion Western_Blot->Conclusion

Caption: Proposed experimental workflow for investigating the synergistic effects of this compound.

This guide provides a foundational roadmap for exploring the synergistic potential of this compound. The proposed experimental designs, informed by the activities of structurally similar lignans, offer a robust starting point for what could be a promising new avenue in combination therapy research.

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxytracheloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle for the disposal of 5-Methoxytracheloside is to treat it as hazardous chemical waste. It should not be disposed of in general laboratory trash or washed down the drain.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table summarizes the properties of a structurally related compound, 4-Methoxyphenol, to provide a general understanding of the type of chemical being handled.

PropertyValueSource
Physical StateSolid[1]
AppearanceWhite[1]
Water Solubility40 g/l in water (25°C)[1]
Melting Point56 - 57 °C / 132.8 - 134.6 °F[1]
Boiling Point243 °C / 469 °F[1]
Flash Point133 °C / 271.4 °F[1]

Note: This data is for 4-Methoxyphenol and should be used as a general reference only.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or face shield[1][2]

  • Chemical-resistant gloves[1][2]

  • Lab coat[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and puncture-proof container.[3] The container should be designated for hazardous chemical waste.

  • Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container labeled as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should also be collected in the designated hazardous waste container.[3]

3. Labeling: Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Harmful if swallowed," "Causes serious eye irritation," based on related compounds)[1][2]

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

4. Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials.[4][5]

5. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[1][6] These professionals are trained to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

Experimental Protocols

This document does not cite specific experiments. Therefore, detailed methodologies for experimental protocols are not applicable.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Contaminated Materials) B->C D Use Labeled, Sealed Hazardous Waste Container C->D E Store Securely in a Designated Area D->E F Contact EHS or Certified Waste Disposal Service E->F G Arrange for Waste Pickup and Disposal F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methoxytracheloside was found. The following guidance is based on the safety data for structurally similar compounds, such as 4-Methoxyphenol and 2-(5-Methoxyindol-3-yl)ethylamine. Researchers should handle this compound with caution and perform a thorough risk assessment before beginning any experimental work.

This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1] If there is a splash hazard, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2] Inspect gloves for any signs of degradation or puncture before use.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1] In cases of potential significant exposure, coveralls may be necessary.

  • Respiratory Protection: If working with the compound as a powder or in a way that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

II. Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

2. Safe Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[4]
  • Do not breathe dust or vapors.[4]
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5]
  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
  • Protect from light and moisture.
  • Store away from incompatible materials such as strong oxidizing agents.[4]

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Container Management:

    • Use clearly labeled, sealed, and appropriate containers for waste collection.

    • Do not mix with incompatible waste streams.

  • Disposal Method:

    • Dispose of contents and containers in accordance with all local, state, and federal regulations.

    • This typically involves disposal through a licensed hazardous waste disposal company.[4][5]

    • Do not dispose of down the drain or in the general trash.

IV. Quantitative Data Summary

The following table summarizes the physical and chemical properties of 4-Methoxyphenol, a structurally similar compound. This data is provided as a reference and may not be representative of this compound.

PropertyValue
Appearance White Solid
Odor Aromatic
Melting Point/Range 56 - 57 °C / 132.8 - 134.6 °F
Boiling Point/Range 243 °C / 469.4 °F
Flash Point 133 °C / 271.4 °F
Water Solubility 40 g/L in water (25°C)
Vapor Pressure <0.01 mmHg @ 20 °C

Data obtained from the Safety Data Sheet for 4-Methoxyphenol.[5]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment PPE_Selection Select & Don PPE RiskAssessment->PPE_Selection Weighing Weighing in Fume Hood PPE_Selection->Weighing Experiment Perform Experiment Weighing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Disposal Dispose via Licensed Contractor Waste_Collection->Disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.